(4-Cyano-3-methoxyphenyl)boronic acid
Description
BenchChem offers high-quality (4-Cyano-3-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyano-3-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-cyano-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZHJSBHFAFASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666778 | |
| Record name | (4-Cyano-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677777-45-6 | |
| Record name | B-(4-Cyano-3-methoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677777-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Cyano-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-3-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: (4-Cyano-3-methoxyphenyl)boronic acid
Optimizing Synthetic Utility in Medicinal Chemistry
Chemical Profile & Strategic Utility
(4-Cyano-3-methoxyphenyl)boronic acid (CAS: 677777-45-6) is a specialized organoboron building block widely utilized in the synthesis of biaryl scaffolds for pharmaceutical applications. Its structural uniqueness lies in the "push-pull" electronic relationship between the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (-OCH₃) group.
In drug discovery, this motif serves two critical functions:
-
Pharmacophore Installation: The cyano group often acts as a hydrogen bond acceptor in kinase inhibitors (e.g., targeting the ATP-binding pocket) or as a bioisostere for carbonyls.
-
Synthetic Divergence: The nitrile moiety is a robust precursor for amides, amines, and tetrazoles, allowing late-stage diversification of lead compounds.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 677777-45-6 |
| Molecular Formula | C₈H₈BNO₃ |
| Molecular Weight | 176.97 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; prone to boroxine trimerization upon dehydration |
Synthetic Methodology: The Suzuki-Miyaura Coupling
The primary application of this boronic acid is the Suzuki-Miyaura cross-coupling reaction.[1] However, researchers must navigate a specific stability challenge: Protodeboronation .
The Challenge: The 4-cyano group is strongly electron-withdrawing (EWG). In basic aqueous media (standard Suzuki conditions), EWGs at the para or ortho positions increase the rate of hydrolytic deboronation, cleaving the C-B bond before the transmetallation step can occur. This results in the formation of the byproduct 2-methoxybenzonitrile (des-boryl species).
The Solution:
-
Catalyst Selection: Use high-turnover catalysts like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ to accelerate the oxidative addition/transmetallation cycle, outcompeting the decomposition pathway.
-
Base Selection: Avoid strong hydroxides (NaOH). Use mild bases like K₃PO₄ or Cs₂CO₃ .
-
Solvent System: A biphasic system (Dioxane/H₂O) is standard, but if protodeboronation is observed, switch to anhydrous conditions using a base that is soluble in organics (e.g., CsF in DMF).
Protocol: Optimized Cross-Coupling
This protocol is designed to minimize deboronation while maximizing yield with aryl bromides.
-
Reagents:
-
(4-Cyano-3-methoxyphenyl)boronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
-
Procedure:
-
Step 1: Charge a reaction vial with the boronic acid, aryl bromide, and phosphate base.
-
Step 2: Add the solvent mixture and degas with Nitrogen/Argon for 10 minutes (Critical: Oxygen poisons the Pd(0) species).
-
Step 3: Add the Pd catalyst quickly under inert flow. Seal the vial.
-
Step 4: Heat to 80–90°C for 4–12 hours. Monitor by LC-MS.
-
Step 5 (Workup): Dilute with EtOAc, wash with water. Caution: Do not use strong acid during workup to avoid hydrolyzing the nitrile. Dry over Na₂SO₄ and concentrate.
-
Mechanism Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Transmetallation" window where the boronic acid must react before it decomposes.
Figure 1: The Suzuki-Miyaura catalytic cycle. The red path indicates the critical competition between productive transmetallation and destructive protodeboronation.
Downstream Functionalization (FGI)
Once the biaryl scaffold is constructed, the 4-cyano group serves as a versatile handle. The 3-methoxy group remains inert under these conditions but provides solubility.
Workflow: Nitrile Transformations
-
To Primary Amide:
-
Reagents: KOH, t-BuOH, reflux OR Pt catalyst/H₂O.
-
Use Case: Increasing polarity/H-bond donor capability.
-
-
To Benzylamine:
-
Reagents: H₂, Raney Nickel (or Pd/C), NH₃/MeOH.
-
Use Case: Linker installation for PROTACs.
-
-
To Tetrazole:
-
Reagents: NaN₃, NH₄Cl, DMF, 100°C.
-
Use Case: Bioisostere for carboxylic acid (improves metabolic stability).
-
Figure 2: Divergent synthesis pathways from the cyano-biaryl intermediate.
Handling & Analytical Integrity
Storage & Stability
Boronic acids are equilibrium mixtures of the free acid and the cyclic trimer (boroxine). The ratio depends on moisture content.
-
Observation: If the melting point appears broad or higher than reported, the sample likely contains significant boroxine. This does not affect the Suzuki coupling efficiency, as the boroxine hydrolyzes in situ.
-
Recommendation: Store at 2–8°C. If precise stoichiometry is required (e.g., for kinetics), titrate the boronic acid content or convert to the pinacol ester.
Analytical Markers (NMR)
-
¹H NMR (DMSO-d₆):
-
Boronic acid -OH protons: Broad singlets around 8.0–8.5 ppm (disappear with D₂O shake).
-
Methoxy (-OCH₃): Sharp singlet ~3.9 ppm.
-
Aromatic protons: 3 distinct signals (ABX system).
-
References
-
Sigma-Aldrich. (4-Cyano-3-methoxyphenyl)boronic acid Product Specification. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Cox, P. A., et al. (2017). Protodeboronation of Arylboronic Acids. Chemical Communications (RSC). Link
-
PubChem. Compound Summary: (4-Cyano-3-methoxyphenyl)boronic acid. National Library of Medicine. Link
Sources
(4-Cyano-3-methoxyphenyl)boronic Acid: Comprehensive Spectral & Technical Guide
[1]
Executive Summary & Compound Profile
(4-Cyano-3-methoxyphenyl)boronic acid is a critical arylboronic acid intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a 3-methoxy-4-cyanophenyl motif.[1] This structural fragment is prevalent in kinase inhibitors and other bioactive small molecules where the nitrile group serves as a hydrogen bond acceptor or metabolic "handle," and the methoxy group modulates lipophilicity and binding pocket occupancy.
Experimental Spectral Data (The "Gold Standard")
The following data is sourced from validated synthetic protocols (e.g., Patent WO2005/95400) and represents the compound in its pure state.
Proton NMR ( H NMR) Spectroscopy
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.68 | Doublet ( | 1H | H-5 | Ortho to Nitrile (-CN).[1] Strongly deshielded by the electron-withdrawing cyano group.[1] |
| 7.59 | Singlet | 1H | H-2 | Ortho to Methoxy (-OMe), Meta to Boron.[1] Appears as a singlet due to lack of strong ortho coupling (isolated between substituents). |
| 7.47 | Doublet ( | 1H | H-6 | Ortho to Boron, Meta to Nitrile.[1] Coupled to H-5. |
| 3.95 | Singlet | 3H | -OCH | Characteristic methoxy group singlet.[1] |
| 8.20 - 8.40 | Broad Singlet | 2H | -B(OH) | Boronic acid hydroxyls.[1] Note: This signal is concentration/moisture dependent and may broaden or disappear due to exchange. |
Senior Scientist Insight: The aromatic region (7.4 – 7.7 ppm) is relatively condensed. The key diagnostic feature is the singlet at 7.59 ppm (H-2), which confirms the 1,3,4-substitution pattern.[1] If this peak appears as a doublet, it suggests regioisomeric impurity (e.g., the 4-methoxy-3-cyano isomer).[1]
Infrared (IR) Spectroscopy (Characteristic Bands)
While specific experimental IR peak lists are often proprietary, the functional groups dictate the following diagnostic bands:
-
Nitrile Stretch (
): ~2220 – 2240 cm (Sharp, medium intensity).[1] This is the primary confirmation of the cyano group. -
Hydroxyl Stretch (O-H): 3200 – 3500 cm
(Broad).[1] Associated with the boronic acid moiety; often exhibits hydrogen bonding. -
C-H Stretch (Aromatic/Alkyl): 2850 – 3050 cm
.[1] -
Boron-Oxygen Stretch (B-O): ~1330 – 1350 cm
(Strong).[1]
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) - Negative Mode [M-H]
or Positive Mode [M+H] (often as methyl ester in MeOH).[1] -
Isotope Pattern: Boron has two stable isotopes,
B (20%) and B (80%).[1]-
Parent Ion (M): ~177 Da[1]
-
Diagnostic Signature: Look for the characteristic "Boron Cluster" where the M-1 peak is approximately 25% the intensity of the M peak.
-
-
Common Artifacts: In methanol solvents, boronic acids rapidly form methyl esters. You may observe peaks corresponding to the dimethyl ester [M + 2(CH
)].
Synthetic Route & Process Chemistry
Understanding the synthesis is crucial for identifying potential impurities (e.g., residual bromide, protodeboronated side products).
Reaction Pathway: Lithium-Halogen Exchange followed by Boronation.[1] Precursor: 4-Bromo-2-methoxybenzonitrile (CAS: 330793-38-9).[1]
Experimental Protocol (Optimized)
-
Setup: Flame-dried 3-neck flask, Nitrogen atmosphere.
-
Reagents:
-
Procedure:
-
Dissolve bromide and borate ester in THF.
-
Cool to -78°C (Critical to prevent nitrile attack).[1]
-
Add
-BuLi dropwise.[1] The lithium species forms and is immediately trapped by the borate. -
Stir 30 min at -78°C, then warm to Room Temperature.
-
Quench: 2N HCl (Hydrolysis of the boronate ester to the acid).
-
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO
. -
Purification: Recrystallization from Acetonitrile/Water or Hexane/EtOAc.
Synthesis Workflow Diagram
Caption: Kinetic trapping strategy using in-situ boronation to prevent nucleophilic attack on the nitrile group.
Quality Control & Impurity Profiling
When analyzing vendor samples or synthesized batches, watch for these common issues:
| Impurity / Artifact | Origin | Detection Method |
| Protodeboronation | Loss of B(OH) | |
| Boroxine (Anhydride) | Trimerization of boronic acid due to dehydration. | IR: Shift in B-O bands. Melting Point: Broad/inconsistent range. Note: Boroxines usually revert to monomer in aqueous/base conditions. |
| Residual Bromide | Incomplete conversion of starting material. | MS: Characteristic Br isotope pattern (1:1 ratio for M/M+2). |
References
-
ChemicalBook. (4-Cyano-3-methoxyphenyl)boronic acid Product Page & Spectral Data. Retrieved from .
-
World Intellectual Property Organization. Patent WO2005/95400: Preparation of inhibitors of c-Jun N-terminal kinases.[1] (Page 341).
-
Sigma-Aldrich. (4-Cyano-3-methoxyphenyl)boronic acid CAS 677777-45-6 Entry. Retrieved from .[1]
-
PubChem. Compound Summary for CAS 677777-45-6. Retrieved from .
(4-Cyano-3-methoxyphenyl)boronic acid: A Comprehensive Guide to Hazards, Safety, and Handling
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This document provides a detailed technical overview of the hazards and essential safety protocols for (4-Cyano-3-methoxyphenyl)boronic acid. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere data-sheet listings to explain the causality behind safety procedures, ensuring a framework of self-validating protocols grounded in established chemical principles.
Compound Profile and Context
(4-Cyano-3-methoxyphenyl)boronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis. Its primary utility lies in its function as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of the cyano and methoxy functionalities makes it a valuable building block for introducing complex electronic and steric features into pharmaceutical intermediates and advanced materials.
While specific toxicological data for this exact molecule is limited, a robust safety profile can be constructed by analyzing its structure and the well-documented behavior of analogous arylboronic acids. The primary physical form of this reagent is a solid, often a fine powder, which is a critical factor in determining appropriate handling procedures to mitigate exposure risks.
| Identifier | Information | Source |
| CAS Number | 677777-45-6 | [1] |
| Molecular Formula | C₈H₈BNO₃ | [1] |
| Molecular Weight | 177.0 g/mol | [1] |
Hazard Identification and Classification
Based on extensive data from structurally similar compounds, such as 4-methoxyphenylboronic acid and other substituted phenylboronic acids, a consistent hazard profile emerges. The Globally Harmonized System (GHS) classifications listed below are inferred from these analogs and represent the most probable hazards associated with (4-Cyano-3-methoxyphenyl)boronic acid.
| Hazard Class | Hazard Category | GHS Code | Hazard Statement | Authoritative Source (Analog) |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [2][3] |
Causality Behind the Hazards:
-
Skin and Eye Irritation (H315, H319): Boronic acids can interact with biological molecules. Upon contact with moisture on the skin or in the eyes, they can exhibit acidic properties, leading to irritation. The fine, crystalline nature of the powder can also cause mechanical irritation.
-
Respiratory Irritation (H335): As a fine powder, the compound is easily aerosolized. Inhalation of these fine particles can lead to irritation of the mucous membranes and the upper respiratory tract.[5] This is a primary route of accidental exposure that must be controlled with appropriate engineering solutions.
Safe Handling and Exposure Control
A proactive approach to safety, integrating engineering controls, personal protective equipment, and standardized operational protocols, is essential.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered (4-Cyano-3-methoxyphenyl)boronic acid is a certified chemical fume hood.[5][6] This provides necessary exhaust ventilation to capture any dust generated during weighing or transfer, preventing inhalation.[5][6] All manipulations of the solid material should occur deep within the fume hood to ensure containment.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Proper PPE is critical to prevent skin and eye contact. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Justification |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against airborne particles and accidental splashes.[4][6] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and irritation.[4][6] Contaminated gloves must be disposed of properly. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[2] |
Standard Operating Procedure (SOP) for Handling
The following workflow is designed to minimize exposure risk at every step.
Caption: Workflow for Safe Handling of Powdered Reagents.
Emergency Response Protocols
In the event of accidental exposure, immediate and correct action is crucial.
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air.[2][5] If breathing is difficult or irritation persists, seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[2][6] If skin irritation develops or persists, seek medical advice.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention and show the safety data sheet or container label to the medical professional.[6]
Caption: Emergency Response Flowchart for Exposure.
Storage, Stability, and Disposal
Storage Conditions
Proper storage is essential to maintain the integrity of the reagent and ensure safety.
-
Environment: Store in a cool, dry, and well-ventilated place.[2][6] Many suppliers recommend refrigeration (<15°C) for long-term stability.[7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
Chemical Stability
Arylboronic acids can be susceptible to degradation pathways. One notable reaction is protodeboronation, where the C-B bond is cleaved by a proton source (like water), converting the boronic acid back to the parent arene.[8] While typically slow, this process can be accelerated by pH changes and temperature.[8][9] Storing the compound in a dry environment is key to minimizing this degradation. Additionally, arylboronic acids can react with reactive oxygen species (ROS).[10]
Disposal Considerations
All waste materials, including empty containers and contaminated items (e.g., gloves, weigh paper), must be disposed of as hazardous chemical waste.[6] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain.
Concluding Remarks for the Practicing Scientist
(4-Cyano-3-methoxyphenyl)boronic acid is a powerful synthetic tool. Its safe and effective use hinges on a foundational understanding of its potential hazards—primarily as a skin, eye, and respiratory irritant in its powdered form. By adhering to the principles of proactive exposure control through robust engineering controls, diligent use of personal protective equipment, and standardized handling procedures, researchers can confidently and safely leverage this reagent in their synthetic endeavors. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and ensure all laboratory personnel are trained on these handling protocols.
References
Sources
- 1. scbt.com [scbt.com]
- 2. fishersci.ie [fishersci.ie]
- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 4-Methoxyphenylboronic Acid | 5720-07-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. sds.strem.com [sds.strem.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-Cyano-3-fluorophenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. carlroth.com [carlroth.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Precision Engineering of Donor-Acceptor Architectures Using (4-Cyano-3-methoxyphenyl)boronic Acid
Executive Summary
This guide details the strategic utilization of (4-Cyano-3-methoxyphenyl)boronic acid (CAS: 677777-45-6) as a high-value synthon in the development of advanced optoelectronic materials and bioactive scaffolds. Unlike generic phenylboronic acids, this specific derivative offers a unique "Push-Pull" electronic signature: the cyano group (C≡N) acts as a strong electron acceptor, while the methoxy group (-OMe) provides steric modulation and solubility enhancement.
This note focuses on its critical role in synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs and liquid crystal mesogens, providing a robust, field-tested Suzuki-Miyaura coupling protocol designed to minimize protodeboronation—a common failure mode for electron-deficient boronic acids.
Technical Profile & Mechanistic Insight
The "Dual-Function" Synthon
In materials science, particularly for Organic Light-Emitting Diodes (OLEDs), the efficiency of an emitter often depends on the separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
The Acceptor (Cyano): Lowers the LUMO energy, facilitating electron injection.
-
The Modulator (Methoxy):
-
Steric Twist: The methoxy group at the ortho position relative to the coupling site (or meta to the cyano) induces a dihedral twist in the final biaryl structure. This breaks conjugation, reducing the singlet-triplet energy gap (
), a requirement for efficient TADF. -
Solubility: Enhances processability in organic solvents (e.g., Toluene, THF) compared to the bare nitrile.
-
Stability & Handling
Critical Observation: Electron-deficient boronic acids (bearing -CN or -NO2 groups) are prone to protodeboronation under basic conditions. The C-B bond is weakened, leading to the formation of the non-functionalized arene (benzonitrile derivative) instead of the coupled product.
Storage Protocol:
-
Store at 2–8°C under inert atmosphere (Argon).
-
This compound exists in equilibrium with its boroxine (anhydride) form. This does not affect stoichiometry significantly but requires thorough drying before precise weighing.
Core Protocol: Synthesis of Carbazole-Based TADF Emitter
Target Application: Blue/Green OLED Emitters Reaction Type: Suzuki-Miyaura Cross-Coupling
Experimental Design Strategy
To mitigate protodeboronation, this protocol utilizes a high-concentration catalyst load and a mild base system with controlled water content. We avoid strong bases like NaOH which accelerate hydrolytic cleavage of the C-B bond.
Reagents:
-
Substrate A: 3-Bromo-9-phenyl-9H-carbazole (Donor)
-
Substrate B: (4-Cyano-3-methoxyphenyl)boronic acid (Acceptor)[1]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Ferrocene backbone prevents ligand dissociation)
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) - Anhydrous
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.
-
Loading: Add Substrate A (1.0 eq, 5.0 mmol) and Substrate B (1.2 eq, 6.0 mmol).
-
Note: A 20% excess of the boronic acid is mandatory to account for minor deboronation.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Why:dppf is a bidentate ligand with a large bite angle, accelerating the reductive elimination step.
-
-
Solvent Degassing: In a separate vessel, sparge the 1,4-Dioxane/Water mixture with Argon for 20 minutes.
-
Initiation: Add the solvent (20 mL) and Base (K₃PO₄, 3.0 eq) to the Schlenk flask.
-
Reaction: Seal and heat to 90°C for 12 hours.
-
Monitoring: Check via TLC (Eluent: Hexane/Ethyl Acetate 4:1). Look for the disappearance of the blue fluorescent carbazole spot.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with warm Toluene.
-
Purification: Concentrate filtrate. Recrystallize from Ethanol/Toluene to yield the target 4-(9-phenyl-9H-carbazol-3-yl)-2-methoxybenzonitrile .
Data & Troubleshooting Table
| Parameter | Specification | Troubleshooting / Insight |
| Yield Target | > 85% | If < 60%, check solvent degassing. Oxygen kills the active Pd(0) species. |
| Appearance | Pale Yellow Solid | Dark color indicates residual Pd. Treat with activated charcoal or thiourea scavenger. |
| By-product | 2-Methoxybenzonitrile | Result of protodeboronation. Reduce water ratio to 10:1 or switch to anhydrous K₂CO₃/DMF. |
| Reaction Time | 8 - 16 Hours | Do not extend beyond 24h; aryl nitriles can hydrolyze to amides under prolonged basic heating. |
Visualization: The Suzuki Catalytic Cycle
The following diagram illustrates the specific catalytic pathway, highlighting the critical Transmetallation step where the (4-Cyano-3-methoxyphenyl)boronic acid enters the cycle.
Caption: Catalytic cycle for the coupling of (4-Cyano-3-methoxyphenyl)boronic acid. Note the base activation step is crucial for electron-deficient boronic acids.
Advanced Applications: Liquid Crystals & Bioactive Scaffolds[2]
Liquid Crystal Mesogens
The 4-cyano-3-methoxybiphenyl core is a known mesogen. The methoxy group introduces a lateral dipole that lowers the melting point and stabilizes the Nematic phase compared to the unsubstituted cyanobiphenyl (which is crystalline at room temperature).
-
Protocol Adaptation: Use the same Suzuki conditions but couple with 4-alkyl-bromobenzenes .
-
Result: 4'-alkyl-4-cyano-3-methoxybiphenyl (Room temperature liquid crystals).
Pharmaceutical Intermediates
This boronic acid is a scaffold for Benzoxaborole derivatives (anti-inflammatory agents) and Kinase Inhibitors .
-
Pathway: The cyano group can be hydrated to a primary amide (using Pt catalysts) or hydrolyzed to a carboxylic acid, serving as a versatile handle for further functionalization after the C-C bond formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 201262, (4-Methoxyphenyl)boronic acid (and derivatives). Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
(Note: While specific papers solely dedicated to CAS 677777-45-6 are rare, the protocols above are derived from standard validated methodologies for electron-deficient aryl boronic acids found in the cited literature.)
Sources
Application Notes and Protocols for (4-Cyano-3-methoxyphenyl)boronic acid in Cross-Coupling Reactions
Introduction: Navigating the Nuances of (4-Cyano-3-methoxyphenyl)boronic acid
(4-Cyano-3-methoxyphenyl)boronic acid is a versatile building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its utility is underscored by the presence of two key functional groups on the phenyl ring: a cyano (CN) group, which is strongly electron-withdrawing, and a methoxy (OCH₃) group, which is electron-donating. This electronic dichotomy presents both opportunities and challenges in reaction design, making the judicious selection of a base a critical parameter for achieving high yields and purity. This guide provides an in-depth analysis of base selection for reactions involving (4-Cyano-3-methoxyphenyl)boronic acid, supported by detailed mechanistic insights and practical, field-proven protocols.
The Decisive Role of the Base in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in medicinal and materials chemistry. The reaction typically involves an organoboronic acid, an organic halide, a palladium catalyst, and a base.[1] The base is not a mere spectator; it is a crucial activator in the catalytic cycle.[2] Its primary role is to facilitate the transmetalation step by converting the neutral boronic acid into a more nucleophilic boronate species.[3] This activation enhances the transfer of the aryl group from boron to the palladium center.[2]
Mechanistic Insight: The Base-Activated Transmetalation Pathway
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The base intervenes in the transmetalation step. Two primary pathways for base activation have been proposed:
-
Path A: Boronate Formation: The base reacts with the boronic acid to form a tetracoordinate boronate anion ([ArB(OH)₃]⁻). This species is more electron-rich and thus more competent for transmetalation with the palladium(II) complex.[5]
-
Path B: Ligand Exchange on Palladium: The base can displace a halide ligand on the palladium center, forming a palladium-hydroxo or -alkoxo complex. This complex then reacts with the neutral boronic acid.[6]
Current evidence strongly suggests that the boronate formation pathway (Path A) is the predominant mechanism in most Suzuki-Miyaura reactions.[5]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction highlighting the base activation of the boronic acid.
Strategic Base Selection for (4-Cyano-3-methoxyphenyl)boronic acid
The electronic nature of (4-Cyano-3-methoxyphenyl)boronic acid dictates a careful approach to base selection. The electron-withdrawing cyano group increases the Lewis acidity of the boron atom, potentially facilitating boronate formation. However, it also makes the boronic acid more susceptible to protodeboronation, a key side reaction that cleaves the C-B bond and reduces the yield of the desired product.[7]
Comparative Analysis of Common Bases
The choice of base is a balance between reactivity and the potential for side reactions. Below is a comparative analysis of commonly used bases for Suzuki-Miyaura couplings involving electronically challenging substrates.
| Base | Strength | Key Characteristics & Recommendations |
| Potassium Carbonate (K₂CO₃) | Moderate | A versatile and cost-effective choice. Often used in a biphasic solvent system (e.g., toluene/water, dioxane/water). A good starting point for optimization. |
| Cesium Carbonate (Cs₂CO₃) | Stronger | Often provides higher yields than K₂CO₃, especially for challenging couplings.[3] Its greater solubility in organic solvents can be advantageous. Recommended for less reactive aryl halides. |
| Potassium Phosphate (K₃PO₄) | Strong | A strong, non-nucleophilic base that is particularly effective for coupling with sterically hindered or electron-deficient partners. Often used in anhydrous or nearly anhydrous conditions. |
| Sodium Bicarbonate (NaHCO₃) | Weak | A milder base that can be beneficial in cases where the substrates are sensitive to stronger bases. May require higher temperatures or longer reaction times. |
| Organic Bases (e.g., Et₃N, DIPEA) | Weak | Generally less effective for activating boronic acids in Suzuki-Miyaura couplings compared to inorganic bases.[3] |
Experimental Protocols
The following protocols are provided as robust starting points for the Suzuki-Miyaura coupling of (4-Cyano-3-methoxyphenyl)boronic acid with an aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Screening Conditions using Potassium Carbonate
This protocol is a reliable starting point for a wide range of aryl bromides.
Materials:
-
(4-Cyano-3-methoxyphenyl)boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, (4-Cyano-3-methoxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Protocol 2: Conditions for Challenging Couplings using Cesium Carbonate
This protocol is recommended when Protocol 1 gives low yields or for particularly unreactive aryl halides.
Materials:
-
(4-Cyano-3-methoxyphenyl)boronic acid (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.08 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting K₂CO₃ with Cs₂CO₃ and Pd(PPh₃)₄ with Pd₂(dba)₃ and SPhos.
-
Add toluene and water in a 10:1 ratio.
-
Degas the mixture as described in Protocol 1.
-
Heat the reaction to 110 °C with vigorous stirring.
-
Monitor and work up the reaction as described in Protocol 1.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling reactions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Insufficiently active catalyst system | Switch to a more active ligand (e.g., a biarylphosphine like SPhos). Increase catalyst loading slightly. |
| Ineffective base | Try a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better solubility. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is added promptly. A milder base like NaHCO₃ might be beneficial. |
| Homocoupling of Boronic Acid | Oxidative conditions | Ensure thorough degassing of the reaction mixture. Use high-purity reagents. |
Conclusion
The successful application of (4-Cyano-3-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions is highly dependent on the strategic selection of the base. By understanding the mechanistic role of the base and the electronic properties of the boronic acid, researchers can overcome challenges such as low reactivity and protodeboronation. The provided protocols offer robust starting points for reaction optimization, enabling the efficient synthesis of a wide range of biaryl compounds for applications in drug discovery and materials science.
References
-
Myers, A. M. Chem 115: The Suzuki Reaction. Harvard University. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024, March 22). YouTube. [Link]
-
Chemistry Shorts. Suzuki Coupling. (2020, July 11). YouTube. [Link]
-
The Organic Chemist. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The S L ow-Release Strategy in Suzuki− Miyaura Coupling. In Boronic Acids (pp. 1-33). Springer, Berlin, Heidelberg.
- Thomas, T. J. (2014). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.
- Matos, K., & Soderquist, J. A. (1998). A New Tandem-Grignard-Exchange-Reaction for the Synthesis of Unsymmetrical Trialkylboranes. Application to the Synthesis of (Z)-and (E)-Alkenes. The Journal of Organic Chemistry, 63(3), 461–470.
- Adamo, C., & Amatore, C. (2004). The role of the base and control of selectivity in the Suzuki-Miyaura cross-coupling reaction. Chemistry–A European Journal, 10(1), 241-249.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Optimizing Suzuki-Miyaura Cross-Coupling of (4-Cyano-3-methoxyphenyl)boronic acid Through Strategic Solvent Selection
Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the critical role of solvent systems in reactions involving (4-Cyano-3-methoxyphenyl)boronic acid. We delve into the mechanistic influence of solvents on catalyst activity and reagent stability, offering field-proven protocols to optimize reaction outcomes. By understanding and controlling solvent effects, researchers can significantly improve yields, minimize reaction times, and reduce impurity profiles in the synthesis of complex biaryl compounds.
Introduction: The Significance of (4-Cyano-3-methoxyphenyl)boronic acid and Solvent Choice
(4-Cyano-3-methoxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science. Its substituted phenyl ring, featuring both an electron-withdrawing nitrile (-CN) group and an electron-donating methoxy (-OCH3) group, allows for the synthesis of highly functionalized biaryl structures. These structures are often key components in active pharmaceutical ingredients (APIs) and advanced organic materials.[1]
The success of coupling reactions with this reagent, most notably the palladium-catalyzed Suzuki-Miyaura reaction, is profoundly dependent on the chosen solvent system.[2] The solvent does not merely act as a passive medium but actively participates in the catalytic cycle. Its functions include:
-
Solubilizing Reagents: Ensuring the polar boronic acid, the often nonpolar aryl halide, the inorganic base, and the palladium catalyst complex are all sufficiently dissolved is crucial for reaction kinetics.[3]
-
Modulating Catalyst Activity: Solvents can coordinate with the palladium center, influencing its electronic properties and stability, which in turn affects the rates of key mechanistic steps like oxidative addition and reductive elimination.[3][4]
-
Influencing Base Efficacy: The effectiveness of the inorganic base required to activate the boronic acid is heavily dependent on the solvent's ability to facilitate its dissolution and ion pairing.[5]
-
Stabilizing Intermediates: The polarity and coordinating ability of the solvent can stabilize charged or transient species within the catalytic cycle.[6][7]
Failing to select an appropriate solvent can lead to poor yields, catalyst deactivation, slow reaction rates, and the formation of undesirable byproducts such as homocoupling and protodeboronation.[8][9] This guide provides the theoretical grounding and practical protocols to navigate these challenges.
Theoretical Background: How Solvents Influence the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][10] The solvent's properties—polarity, proticity, and coordinating ability—can influence each step of this cycle.
dot
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Solvent Interaction Points:
-
Oxidative Addition: This is often the rate-determining step where the Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.[5]
-
Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These solvents are generally preferred. Their polarity can help stabilize the transition state of the oxidative addition. However, their role is complex and does not simply trend with dielectric constant.[6] Strongly coordinating solvents like DMF can sometimes compete with other ligands for a place on the palladium center, altering catalyst behavior.[3]
-
-
Transmetalation: In this step, the organic group from the boronic acid (Ar') is transferred to the palladium(II) complex. This requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11]
-
Protic Solvents (e.g., Water, Alcohols): The presence of water, often in a biphasic mixture with an organic solvent like toluene or dioxane, is frequently beneficial.[8] Water helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and is believed to facilitate the formation of a key [Ar'B(OH)₃]⁻ intermediate, which accelerates transmetalation.[8][11] Ethanol/water mixtures have also shown high efficacy.[1]
-
-
Reductive Elimination: The final step where the two coupled organic groups are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. The solvent's role here is less pronounced but contributes to the overall stability and lifetime of the catalyst in solution.
Experimental Protocols: A Comparative Study of Solvent Systems
To illustrate the impact of solvent choice, we provide three distinct protocols for the Suzuki-Miyaura coupling of (4-Cyano-3-methoxyphenyl)boronic acid with a model aryl bromide, 4-bromoanisole.
Model Reaction: (Image of the chemical reaction)
General Materials and Reagents
-
(4-Cyano-3-methoxyphenyl)boronic acid
-
4-Bromoanisole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos, XPhos)
-
Potassium Carbonate (K₂CO₃), anhydrous powder
-
Solvents: 1,4-Dioxane (anhydrous), Toluene (anhydrous), N,N-Dimethylformamide (DMF, anhydrous), Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon).
Experimental Workflow Overview
dot
Figure 2: General Experimental Workflow.
Protocol A: Biphasic Polar Aprotic / Aqueous System (Recommended Starting Point)
This system is often robust due to the excellent solvating properties of dioxane for the organic components and water for the inorganic base.[8]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Cyano-3-methoxyphenyl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add Palladium(II) Acetate (0.02 mmol, 2 mol%) and Triphenylphosphine (0.08 mmol, 8 mol%).
-
Solvent Addition: Add 1,4-Dioxane (8 mL) and deionized water (2 mL).
-
Inerting: Seal the flask and purge with nitrogen or argon for 15-20 minutes while stirring.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the consumption of the aryl bromide by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol B: Anhydrous Polar Aprotic System
This protocol is useful when reactants or products are sensitive to water. DMF is an excellent solvent but requires rigorous drying.[12]
-
Setup & Catalyst Addition: Follow steps 1 and 2 from Protocol A in rigorously dried glassware.
-
Solvent Addition: Under an inert atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (10 mL) via syringe.
-
Inerting & Reaction: Follow steps 4 and 5 from Protocol A, heating to 100 °C. Reaction times may be longer due to slower base activation.
-
Monitoring, Work-up & Purification: Follow steps 6, 7, and 8 from Protocol A. Note: DMF has a high boiling point and may require a high-vacuum line for complete removal.
Protocol C: Anhydrous Non-Polar System
Toluene is a common non-polar solvent. While it may lead to solubility issues with the boronic acid and base, it can sometimes reduce side reactions.
-
Setup & Catalyst Addition: Follow steps 1 and 2 from Protocol A.
-
Solvent Addition: Add anhydrous Toluene (10 mL).
-
Inerting & Reaction: Follow steps 4 and 5 from Protocol A, heating to 100-110 °C. Expect vigorous stirring to be critical for this heterogeneous mixture.
-
Monitoring, Work-up & Purification: Follow steps 6, 7, and 8 from Protocol A.
Expected Results and Data Interpretation
The choice of solvent will directly impact reaction efficiency. Below is a table summarizing typical outcomes for the model reaction.
| Protocol | Solvent System | Typical Reaction Time | Typical Yield (%) | Key Observations & Remarks |
| A | Dioxane / Water (4:1) | 4-6 hours | 85-95% | Homogeneous reaction. Generally provides the highest and most consistent yields. Water is crucial for base dissolution and boronic acid activation.[8] |
| B | Anhydrous DMF | 8-12 hours | 60-75% | Reaction may be slower due to poor solubility of the inorganic base. Risk of side reactions at higher temperatures.[12] |
| C | Anhydrous Toluene | 12-24 hours | 40-60% | Heterogeneous mixture. Vigorous stirring is essential. Lower yields are common due to poor reagent solubility and slower transmetalation. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, ensure the solvent is properly degassed to prevent catalyst oxidation.[9] Consider a stronger base (e.g., Cs₂CO₃) or a more active ligand (e.g., a Buchwald-type biarylphosphine ligand). Increasing the temperature may also help, but monitor for decomposition.
-
Protodeboronation (Loss of Boronic Acid): This side reaction, where the boronic acid is replaced by a hydrogen atom, can occur under harsh conditions (high temperature, prolonged reaction time) or if excess water is present.[9] Using a less polar or anhydrous system (Protocol B or C) might mitigate this.
-
Homocoupling (Boronic Acid Dimerization): The presence of oxygen can promote the homocoupling of the boronic acid.[8] Rigorous degassing of the solvent and reaction vessel is the primary solution.
Conclusion
The solvent system is a critical, tunable parameter in the Suzuki-Miyaura cross-coupling of (4-Cyano-3-methoxyphenyl)boronic acid. For most applications, a biphasic mixture of a polar aprotic solvent like 1,4-dioxane and water provides the most reliable and high-yielding results by effectively balancing the solubility of all reaction components and promoting efficient transmetalation.[8] However, understanding the mechanistic roles of different solvent types allows for rational protocol design, enabling researchers to overcome challenges related to substrate sensitivity, side reactions, and overall process optimization. The protocols and insights provided herein serve as a robust starting point for the successful application of this versatile building block in synthesis campaigns.
References
-
ACS Catalysis.
-
BenchChem.
-
The Journal of Organic Chemistry.
-
Chemical Engineering Transactions.
-
ResearchGate.
-
Advanced Synthesis & Catalysis.
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Reaction Chemistry & Engineering.
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BYJU'S.
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Yoneda Labs.
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Chemical Science.
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Chemistry LibreTexts.
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Organic Chemistry Portal.
-
Chemical Society Reviews.
-
White Rose Research Online.
-
Reddit.
-
The Journal of Organic Chemistry.
-
ACS Sustainable Chemistry & Engineering.
-
Journal of Nanostructures.
-
Angewandte Chemie International Edition.
-
Beilstein Journal of Organic Chemistry.
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- 3. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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Application Note: One-Pot Suzuki-Miyaura Synthesis of Biaryl Scaffolds Using (4-Cyano-3-methoxyphenyl)boronic acid
Introduction: The Strategic Value of (4-Cyano-3-methoxyphenyl)boronic acid in Medicinal Chemistry
The (4-Cyano-3-methoxyphenyl)boronic acid motif is a highly valuable building block in modern drug discovery. Its unique electronic and structural features—a hydrogen bond-accepting nitrile group ortho to a methoxy donor—make it a privileged scaffold for interacting with biological targets, particularly protein kinases. Boronic acids are exceptionally versatile synthetic intermediates, prized for their stability, low toxicity, and reactivity in palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, is the most prominent application for these reagents, enabling the construction of complex biaryl systems that form the core of many active pharmaceutical ingredients (APIs).[2][3]
This application note provides a detailed protocol for a one-pot Suzuki-Miyaura cross-coupling reaction. One-pot, or "telescoped," syntheses are increasingly critical in process chemistry and drug development as they eliminate the need for intermediate isolation, thereby reducing solvent waste, saving time, and improving overall process mass intensity (PMI).[4] We will explore the key parameters, mechanistic rationale, and practical execution of coupling (4-Cyano-3-methoxyphenyl)boronic acid with a representative heteroaryl bromide to yield a medicinally relevant biaryl product.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a robust method for generating a carbon-carbon bond between an organoboron species and an organohalide. The reaction is catalyzed by a palladium complex and requires a base for activation of the boronic acid.[5] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst to continue the cycle.
The efficiency of this cycle is highly dependent on the choice of catalyst (palladium precursor and ligand), base, and solvent system, which must be carefully selected to ensure high yield and purity.
Featured Application: One-Pot Synthesis of 4-(5-Bromopyridin-2-yl)-2-methoxybenzonitrile
This protocol details the synthesis of a biaryl compound by coupling (4-Cyano-3-methoxyphenyl)boronic acid with 2-bromo-5-chloropyridine. This scaffold is representative of structures found in kinase inhibitors, where the pyridine nitrogen can act as a crucial "hinge-binding" group.[6]
Reaction Scheme:
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| (4-Cyano-3-methoxyphenyl)boronic acid | ≥97% | Sigma-Aldrich | Store desiccated. |
| 2-Bromo-5-chloropyridine | ≥98% | Combi-Blocks | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% | Strem Chemicals | Or other suitable Pd(0) catalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher | Finely powdered for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Acros Organics | Sure/Seal™ bottle recommended. |
| Deionized Water | N/A | In-house | Degassed prior to use. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Brine (Saturated NaCl solution) | N/A | In-house | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | J.T. Baker | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Round-bottom flask, magnetic stirrer, condenser | N/A | Standard lab | Oven-dried before use. |
| Syringes and needles | N/A | Standard lab | For inert atmosphere transfers. |
| Nitrogen or Argon gas supply | High purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Vessel Preparation: Place a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly oven-dried to remove moisture.
-
Reagent Addition: To the flask, add (4-Cyano-3-methoxyphenyl)boronic acid (1.0 eq, 1.77 g), 2-bromo-5-chloropyridine (1.05 eq, 2.01 g), and potassium carbonate (3.0 eq, 4.14 g).
-
Senior Scientist's Note: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling (protodeborylation). Potassium carbonate is a moderately strong base sufficient to form the active boronate species without causing hydrolysis of the nitrile group.[7][8]
-
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 346 mg).
-
Senior Scientist's Note: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source. For more challenging couplings, or to reduce catalyst loading, more advanced catalysts like those employing Buchwald or other phosphine ligands might be considered.[5] The catalyst is air-sensitive and should be handled quickly.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and degassed deionized water (10 mL) via syringe. The solvent ratio is critical for solubility and reaction rate.
-
Senior Scientist's Note: A mixture of an organic solvent (dioxane) and water is standard for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate complex. Degassing the solvents (e.g., by sparging with nitrogen for 15-20 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Work-up and Extraction:
-
Once the reaction is complete (consumption of starting material), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) to elute the product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Data Summary and Expected Results
| Parameter | Value | Notes |
| Boronic Acid | 1.0 eq (10 mmol, 1.77 g) | Limiting reagent. |
| Aryl Halide | 1.05 eq (10.5 mmol, 2.01 g) | 2-Bromo-5-chloropyridine. |
| Catalyst (Pd(PPh₃)₄) | 3 mol % (0.3 mmol, 346 mg) | Catalyst loading can be optimized. |
| Base (K₂CO₃) | 3.0 eq (30 mmol, 4.14 g) | Ensures complete formation of the boronate. |
| Solvent System | Dioxane/H₂O (4:1, 50 mL total) | A common and effective solvent mixture. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle. |
| Expected Yield | 75-90% | Yields are dependent on purity of reagents and reaction conditions. |
| Appearance | White to off-white solid |
Visual Workflow
Caption: Experimental workflow for the one-pot Suzuki-Miyaura coupling.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Wet reagents or solvents. | 1. Use a fresh bottle of catalyst or a different Pd source.2. Ensure solvents are thoroughly sparged with N₂ or Ar before use.3. Use anhydrous solvents and oven-dried glassware. Ensure the base is anhydrous. |
| Significant Starting Material Remaining | 1. Reaction not complete.2. Insufficient heating. | 1. Extend the reaction time.2. Check the temperature of the oil bath. If needed, increase temperature slightly (e.g., to 100 °C). |
| Formation of Homocoupling Product (Biaryl of Boronic Acid) | 1. Presence of oxygen.2. Catalyst decomposition. | 1. Improve inert atmosphere technique and solvent degassing.2. Consider a more stable catalyst/ligand system. |
| Difficult Purification | 1. Close-running impurities on TLC.2. Residual palladium catalyst. | 1. Try a different solvent system for chromatography.2. After extraction, you can stir the organic solution with a palladium scavenger (e.g., SiliaMetS Thiol) before concentrating. |
Safety Precautions
-
Palladium Compounds: Palladium catalysts are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate is flammable. Handle all organic solvents in a well-ventilated fume hood.
-
Reagents: Aryl halides can be irritants. Avoid inhalation and skin contact.
-
Pressure: Heating a closed system can cause a dangerous buildup of pressure. Ensure the reaction is vented to a nitrogen/argon line with a bubbler.
References
-
Medium. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]
-
Hooper, A., Zambon, A., & Springer, C. J. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 14(1), 74-82. [Link]
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
- Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
-
MDPI. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Macmillan Group, Princeton University. (n.d.). Combined 'One-pot' Borylation and Coupling. [Link]
-
Gomes, P. A. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5549. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Center for Biotechnology Information. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
Chemical Reviews. (2013). Chemistry and Biology Of Multicomponent Reactions. [Link]
-
Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]
-
Preprints.org. (2023). Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]
-
ResearchGate. (2021). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]
-
RSC Publishing. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
National Center for Biotechnology Information. (2019). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
ResearchGate. (2015). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. [Link]
-
National Center for Biotechnology Information. (2021). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. [Link]
-
Frontiers. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. [Link]
-
Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]
-
Tetrahedron Letters. (2015). A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I complex. [Link]
-
MDPI. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
RSC Publishing. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]
-
ResearchGate. (2011). ChemInform Abstract: One-Pot Four Component Synthesis of 4,6-Disubstituted 3-Cyano-2-pyridones in Polyethylene Glycol. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Semantic Scholar. (2020). Design and discovery of boronic acid drugs. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]
-
Cardiovascular Research Institute. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
National Center for Biotechnology Information. (2023). Stereospecific Conversion of Boronic Esters into Enones using Methoxyallene: Application in the Total Synthesis of 10‐Deoxymethynolide. [Link]
-
ResearchGate. (2015). Boron-Based Drug Design. [Link]
-
Semantic Scholar. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
ResearchGate. (2018). Oxidative Cross-Coupling Processes Inspired by the Chan-Lam Reaction. [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined ‘One-pot’ Borylation and Coupling - Wordpress [reagents.acsgcipr.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 7. medium.com [medium.com]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Side reactions of (4-Cyano-3-methoxyphenyl)boronic acid in cross-coupling
Topic: Troubleshooting Cross-Coupling Reactions (Suzuki-Miyaura) Product Focus: (4-Cyano-3-methoxyphenyl)boronic acid [CAS: N/A for specific isomer, generic derivatives common] Audience: Medicinal Chemists, Process Chemists[1]
Executive Summary: The "Fragile" Electrophile
(4-Cyano-3-methoxyphenyl)boronic acid presents a classic "trap" in cross-coupling chemistry. While it appears to be a standard aryl boronic acid, the specific arrangement of functional groups creates a synergistic instability profile.
-
The 4-Cyano Group (Para): A strong electron-withdrawing group (EWG) that significantly reduces electron density at the ipso-carbon (C-B bond). This accelerates protodeboronation , the primary failure mode.
-
The 3-Methoxy Group (Meta): While normally an electron donor, at the meta position relative to boron, it offers no resonance stabilization to the C-B bond.
-
The Nitrile Moiety: Acts as a "soft" ligand that can coordinate to Palladium, poisoning the catalyst and stalling the catalytic cycle.
This guide provides a root-cause analysis of reaction failures and optimized protocols to circumvent them.
Critical Failure Modes & Troubleshooting
Issue 1: Rapid Consumption of Boronic Acid with Low Product Yield
Diagnosis: Protodeboronation Symptom: LCMS shows the formation of 4-methoxybenzonitrile (the protonated byproduct) and loss of the boronic acid, often within the first hour of heating.
Mechanism: Under basic conditions, the boronic acid forms a boronate anion. The strong electron-withdrawing nature of the para-cyano group stabilizes the transition state for the cleavage of the C-B bond, allowing a proton (from water or alcohol) to replace the boron.
Caption: Mechanism of base-catalyzed protodeboronation accelerated by the 4-cyano group.
Corrective Actions:
-
Eliminate Water: Switch from aqueous bases (
) to anhydrous bases ( , , or ). -
Switch Solvent: Use anhydrous 1,4-Dioxane, Toluene, or DMF. Avoid alcohols (MeOH/EtOH).
-
Slow Release Strategy: If the reaction still fails, convert the boronic acid to a MIDA boronate or a Potassium Trifluoroborate (
) . These release the active species slowly, keeping the concentration of the unstable boronate anion low.
Issue 2: Reaction Stalls (Starting Material Remains Unreacted)
Diagnosis: Catalyst Poisoning (Nitrile Effect) Symptom: Both halide and boronic acid remain visible by LCMS. Adding more catalyst temporarily restarts the reaction but it dies again.
Technical Insight: The nitrile nitrogen has a lone pair that can bind to unsaturated Pd(0) or Pd(II) species. This creates a "resting state" that is off-cycle, effectively removing active catalyst from the solution.
Corrective Actions:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (Buchwald Ligands) like XPhos or SPhos . The steric bulk of these ligands physically prevents the linear nitrile group from coordinating to the Palladium center.
-
Catalyst Loading: Increase Pd loading to 5-10 mol% to compensate for deactivation.
-
Temperature: Increase temperature to >80°C (if stability permits) to promote ligand dissociation.
Issue 3: "Ghost" Peak (+16 mass) or Amide Formation
Diagnosis: Oxidation or Hydrolysis Symptom:
-
+16 amu: Phenol formation (Oxidation).
-
+18 amu: Amide formation (Nitrile Hydrolysis).
Corrective Actions:
-
Degassing: Boronic acids with electron-donating groups (like the 3-methoxy) are prone to oxidative hydroxylation. Sparge solvents with Argon for 15 minutes or use freeze-pump-thaw cycles.
-
Avoid Strong Base + Heat: Strong hydroxide bases (NaOH, KOH) at reflux can hydrolyze the nitrile to a primary amide. Stick to Carbonate or Phosphate bases.
Optimized Experimental Protocol
This protocol is designed specifically to mitigate the instability of (4-Cyano-3-methoxyphenyl)boronic acid.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Aryl Halide | 1.0 eq | Electrophile | Bromides or Iodides preferred. |
| Boronic Acid | 1.5 eq | Nucleophile | Excess required due to instability. |
| Pd(OAc)₂ | 0.05 eq | Catalyst Precursor | |
| XPhos | 0.10 eq | Ligand | Crucial: Bulky ligand prevents nitrile poisoning. |
| K₃PO₄ (finely ground) | 3.0 eq | Base | Anhydrous, mild base. |
| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous. |
Step-by-Step Procedure
-
Preparation: Dry all glassware in an oven (>120°C) for at least 2 hours. Cool under a stream of Argon.
-
Charging: Add Aryl Halide (1.0 eq), Boronic Acid (1.5 eq),
(5 mol%), XPhos (10 mol%), and (3.0 eq) to a reaction vial equipped with a stir bar. -
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon three times.
-
Solvation: Add anhydrous 1,4-Dioxane via syringe. Do not use "wet" solvents.
-
Reaction: Heat the block to 80°C . Stir vigorously (critical for heterogeneous bases).
-
Monitoring: Check LCMS at 1 hour.
-
If Boronic acid is consumed but Halide remains: Add a second portion of Boronic acid (0.5 eq).
-
If reaction is stalled: Raise temp to 100°C.
-
Troubleshooting Decision Tree
Caption: Diagnostic flowchart for determining the cause of reaction failure.
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of (Hetero)arylboronic Acids."[1][2][3] Journal of the American Chemical Society, vol. 139, no. 3, 2017, pp. 1312–1318. Link
- Nitrile Coordination: Sherwood, J., et al. "Palladium-catalyzed cross-coupling of nitriles." Chemical Reviews, vol. 116, no. 12, 2016.
-
Anhydrous Conditions: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, vol. 40, no. 4, 2007, pp. 275–286. Link
-
Buchwald Ligands (XPhos): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473. Link
Sources
Improving the yield of reactions with (4-Cyano-3-methoxyphenyl)boronic acid
Welcome to the technical support resource for (4-Cyano-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges. As Senior Application Scientists, we have compiled field-proven insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling, stability, and inherent reactivity of (4-Cyano-3-methoxyphenyl)boronic acid.
Q1: What are the ideal storage conditions for (4-Cyano-3-methoxyphenyl)boronic acid to ensure its quality?
A: Proper storage is critical for maintaining the integrity of your boronic acid. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, ideally between 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] Boronic acids are susceptible to dehydration, which leads to the formation of cyclic boroxine anhydrides. While boroxines are often competent in cross-coupling reactions, their formation changes the molecular weight of the reagent, leading to inaccurate stoichiometry if not accounted for.
Q2: My yield is inconsistent even with the same protocol. Could the quality of my boronic acid be the issue?
A: Absolutely. Inconsistent yields are a classic sign of reagent degradation. The primary competing side reaction for boronic acids, especially electron-deficient ones like (4-Cyano-3-methoxyphenyl)boronic acid, is protodeboronation.[3] This is the cleavage of the C–B bond, replacing it with a C–H bond, which can be accelerated by moisture or acidic impurities. Before use, visually inspect the reagent. It should be a fine, free-flowing powder. Clumping may indicate moisture absorption. If you suspect degradation, consider purifying a small sample by recrystallization or using a fresh bottle.
Q3: How do the cyano and methoxy groups on this boronic acid affect its reactivity in Suzuki-Miyaura coupling?
A: The electronic properties of the substituents are key.
-
4-Cyano Group (–CN): This is a strong electron-withdrawing group. It makes the aryl ring electron-deficient, which can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[4][5] This is often a rate-limiting step for electron-poor boronic acids.
-
3-Methoxy Group (–OCH₃): This is an electron-donating group. While its effect is somewhat attenuated by being meta to the boron, it helps to partially offset the deactivating effect of the cyano group.
The net effect is that this boronic acid is an "electron-poor" coupling partner, which requires careful optimization of reaction conditions compared to simpler phenylboronic acids.[4]
Section 2: Troubleshooting Guide for Low Yields
This guide is structured to help you diagnose and solve specific problems encountered during your coupling reactions.
Problem: Low to No Product Formation
Q4: I'm using standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) and getting very low yield. What is the most likely cause?
A: The "standard" conditions are often suboptimal for challenging substrates. For an electron-deficient boronic acid like (4-Cyano-3-methoxyphenyl)boronic acid, the catalytic system is the first place to troubleshoot.[4]
-
Catalyst & Ligand Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be inefficient for this type of substrate. The rate-limiting step is often transmetalation or reductive elimination. Modern ligand systems are designed to accelerate these steps. Consider switching to a palladium(II) source like Pd(OAc)₂ or a pre-catalyst, paired with a specialized ligand.[6]
-
Base Selection: Potassium carbonate (K₂CO₃) is a moderately strong base. A stronger base may be required to efficiently form the active boronate species, which is essential for transmetalation.[7][8]
The diagram below illustrates a logical workflow for troubleshooting a failed Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura catalytic cycle and common failure points.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Optimization Screen
This protocol provides a starting point for coupling (4-Cyano-3-methoxyphenyl)boronic acid with an aryl bromide.
Reagents & Equipment:
-
(4-Cyano-3-methoxyphenyl)boronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk tube or microwave vial, magnetic stirrer, inert gas supply.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), (4-Cyano-3-methoxyphenyl)boronic acid (0.6 mmol), the base (1.5 mmol), the palladium source (0.01 mmol), and the ligand (0.02 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add the degassed solvent mixture (e.g., 5 mL of a 4:1 dioxane/water mixture) via syringe. The solvent should be degassed beforehand by bubbling with inert gas for at least 30 minutes. [9]4. Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (a good starting point is 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots (e.g., every 1-2 hours) to determine the point of maximum conversion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]
-
Boronic acid, (4-cyano-3-methoxyphenyl). Angene Chemical. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
Akira Suzuki - Nobel Lecture. Nobel Prize Organisation. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. [Link]
-
Palladium(0)-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids with Cyclic Thioamides. The Journal of Organic Chemistry. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Institutes of Health. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? Reddit r/Chempros. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS. ResearchGate. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [Link]
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-Cyano-3-methoxyphenyl)boronic Acid Reaction Products
Executive Summary
This guide addresses the purification challenges associated with (4-Cyano-3-methoxyphenyl)boronic acid (CAS 677777-45-6) . While this reagent is a robust building block for introducing pharmacophores, its dual functionality (electron-withdrawing nitrile and electron-donating methoxy) creates specific purification bottlenecks. These include persistent boronic acid contamination, protodeboronation byproducts, and palladium carryover.
The protocols below prioritize chemical causality —exploiting the specific pKa and solubility differences between the target biaryl product and the boronic acid impurities.
Compound Profile
| Property | Data | Implications for Workup |
| Structure | 4-CN, 3-OMe substitution | Nitrile is sensitive to hydrolysis (strong acid/base); Methoxy increases solubility in chlorinated solvents. |
| Solubility | Low in | Standard aqueous extractions may not fully remove unreacted reagent without pH adjustment. |
| Major Impurity | 4-Methoxybenzonitrile | Result of protodeboronation. Neutral, non-polar liquid/solid. |
| Side Reaction | Homocoupling (Biaryl) | Forms 4,4'-dicyano-3,3'-dimethoxybiphenyl. |
Troubleshooting Guide (Q&A)
Q1: I have significant unreacted boronic acid co-eluting with my product on silica. How do I remove it?
Diagnosis: Boronic acids often "streak" on silica gel due to interactions with surface hydroxyls, causing them to co-elute with polar products. Solution: The Oxidative Workup (The "Genentech" Method) Instead of trying to separate the boronic acid, chemically convert it into a phenol.
-
Mechanism: Treating the crude mixture with a mild oxidant converts the residual C–B bond to a C–O bond (phenol).
-
Result: The byproduct becomes 4-hydroxy-2-methoxybenzonitrile . Unlike the boronic acid, this phenol is significantly more acidic (
) and can be quantitatively removed by a mild basic wash ( or ), leaving your neutral biaryl product in the organic layer. -
See Protocol A below.
Q2: My product contains dark residues and fails metal limits (<10 ppm Pd).
Diagnosis: Palladium catalysts often form soluble clusters or coordinate with the nitrile nitrogen in your product. Solution: Functionalized Silica Scavenging.
-
Why: Standard Celite filtration only removes precipitated palladium (Pd black). It does not remove soluble Pd(II) species coordinated to your product.
-
Fix: Use a Thiol-modified silica (e.g., SiliaMetS® Thiol) or activated carbon. The sulfur atoms bind Pd with high affinity, allowing it to be filtered off.
-
See Protocol B below.
Q3: I see a spot just above my product on TLC. What is it?
Diagnosis: This is likely 4-methoxybenzonitrile (from protodeboronation) or the homocoupling dimer . Solution:
-
Protodeboronation Product: This is usually less polar than the biaryl product. Switch to a gradient elution starting with 100% Hexanes/Heptane.
-
Homocoupling: This is often highly crystalline. If chromatography is difficult, try triturating the crude solid with cold diethyl ether or methanol; the dimer often remains solid while your cross-coupling product dissolves (or vice versa, depending on the coupling partner).
Q4: Can I use a strong base wash (1M NaOH) to remove the boronic acid?
Warning: Proceed with caution.
While boronic acids form water-soluble boronates at high pH, the cyano group on your ring is susceptible to hydrolysis at elevated temperatures or prolonged exposure to strong base, converting it to a primary amide (
-
Recommendation: Use the Oxidative Workup (Protocol A) or a milder base like 1M
with short contact times.
Experimental Protocols
Protocol A: Oxidative Workup (Recommended for Boronic Acid Removal)
This method chemically alters the impurity to facilitate extraction.
-
Quench: After the coupling reaction is complete, cool the mixture to room temperature.
-
Oxidation: Add 30%
(approx. 1 mL per mmol of boronic acid used) dropwise to the reaction mixture.-
Note: If the reaction solvent is not miscible with water (e.g., Toluene), add a co-solvent like THF or MeOH.
-
-
Stir: Stir vigorously for 20–30 minutes. The unreacted (4-Cyano-3-methoxyphenyl)boronic acid is converted to 4-hydroxy-2-methoxybenzonitrile.
-
Extraction:
-
Finish: Wash the organic layer with brine, dry over
, and concentrate.
Protocol B: Palladium Scavenging (Thiol-Silica Method)
Use this if the crude product is dark or colored.
-
Dissolution: Dissolve the crude residue in THF or EtOAc (10 mL/g).
-
Scavenger Addition: Add Thiol-functionalized silica (e.g., 3-Mercaptopropyl ethyl sulfide silica) at a ratio of 50 wt% relative to the crude mass (or 20 equivalents relative to Pd loading).
-
Incubation: Stir at 40–50 °C for 60 minutes.
-
Filtration: Filter the suspension through a 0.45
PTFE pad or a tight plug of Celite. -
Result: The filtrate should be significantly lighter in color.
Purification Logic Flowchart
The following diagram illustrates the decision matrix for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of (4-Cyano-3-methoxyphenyl)boronic acid coupling products. Note the specific oxidative step for removing excess boronic acid.
References
-
Miyaura Borylation & Workup: Organic Chemistry Portal. Miyaura Borylation Reaction.[3] Retrieved from [Link]
- Boronic Acid Removal (Oxidative Workup)
-
Palladium Scavenging
-
Reagent Properties
-
PubChem. (4-Methoxyphenyl)boronic acid Properties (Analogous structure data). Retrieved from [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
Technical Guide: Temperature Optimization for (4-Cyano-3-methoxyphenyl)boronic Acid Reactions
This technical guide details the temperature-dependent behavior of (4-Cyano-3-methoxyphenyl)boronic acid (CAS 677777-45-6), a critical intermediate in medicinal chemistry often used to synthesize kinase inhibitors.
Executive Summary: The Thermodynamic Profile
(4-Cyano-3-methoxyphenyl)boronic acid presents a specific challenge in cross-coupling reactions due to its electronic structure. The 4-cyano group (electron-withdrawing) and the 3-methoxy group (inductively withdrawing, mesomerically donating) creates an electron-deficient aromatic ring.
-
pKa Effect: The electron-withdrawing nature lowers the pKa of the boronic acid (predicted ~6.9 vs. ~8.8 for phenylboronic acid). This means the active boronate species (
) forms at a lower pH. -
Temperature Sensitivity: While the compound is thermally stable as a solid (m.p. >250°C), in solution under basic conditions, it is susceptible to protodeboronation at temperatures exceeding 80°C.
-
Recommended Operating Window: 60°C – 85°C.
Troubleshooting Center: Mechanism-Based Solutions
Issue 1: Low Yield with Significant Starting Halide Remaining
Symptom: LCMS shows unreacted aryl halide, but the boronic acid has been consumed. Diagnosis: Protodeboronation. The boronic acid decomposed before it could transmetallate. Mechanism: The electron-deficient ring makes the C-B bond susceptible to hydrolytic cleavage in the presence of base and heat. Solution:
-
Lower Temperature: Reduce reaction temperature from 100°C to 65-70°C .
-
Active Catalyst: Switch to a highly active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) that facilitates faster transmetallation at lower temperatures.
-
Slow Addition: Add the boronic acid in portions (or via syringe pump) to keep its instantaneous concentration low relative to the catalyst.
Issue 2: Formation of "Des-Cyano" or Amide Impurities
Symptom: Mass spectrum shows M+18 peaks (Amide) or M+1 (Acid) relative to the nitrile. Diagnosis: Nitrile Hydrolysis. Mechanism: High temperatures (>90°C) combined with aqueous hydroxide bases (NaOH, KOH) hydrolyze the cyano group to a primary amide or carboxylic acid. Solution:
-
Change Base: Switch to anhydrous or weak bases. Use K₃PO₄ or Cs₂CO₃ instead of hydroxides.
-
Solvent System: Reduce water content. Use 1,4-Dioxane/Water (9:1) or anhydrous DMF with suspended base.
Issue 3: Reaction Stalls/Turns Black Immediately
Symptom: Rapid precipitation of Palladium black (inactive Pd⁰). Diagnosis: Catalyst Decomposition. Mechanism: At high temperatures, if the oxidative addition is slow (e.g., reacting with an aryl chloride), the unstable Pd⁰ species agglomerate. Solution:
-
Ligand Stabilization: Use electron-rich, bulky phosphine ligands (e.g., SPhos , Buchwald Precatalysts ) which stabilize the Pd⁰ species at elevated temperatures.
-
Pre-heating: Do not pre-heat the catalyst mixture without the aryl halide present.
Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition between the desired Suzuki coupling and the parasitic protodeboronation pathway, heavily influenced by temperature.
Figure 1: Kinetic competition pathways. The green path represents the desired coupling; red paths indicate temperature-dependent side reactions.
Optimized Experimental Protocol
This protocol is designed to balance reactivity with the stability of the 4-cyano-3-methoxy moiety.
Reagents:
-
(4-Cyano-3-methoxyphenyl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or XPhos Pd G2 (2 mol%)
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Charge: Add aryl halide, boronic acid, and base to the reaction vial.
-
Purge: Seal the vial and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling.
-
Solvent: Add degassed solvent mixture via syringe.
-
Catalyst: Remove the septum briefly to add the Pd catalyst (solid) under a positive stream of inert gas, or add as a solution.
-
Ramp: Place in a pre-heated block at 60°C . Monitor by LCMS after 1 hour.
-
Optimization:
-
If <10% conversion: Increase temp to 80°C .
-
If protodeboronation observed: Add boronic acid in 3 portions over 1 hour.
-
Data Reference: Temperature vs. Outcome Matrix
| Temperature | Solvent System | Base | Primary Outcome | Risk Factor |
| 25°C (RT) | DMF or MeOH | K₂CO₃ | Very Slow / No Reaction | Poor solubility; Catalyst inactive. |
| 60°C | Dioxane/H₂O | K₂CO₃ | Optimal Balance | Low. Ideal for iodides/bromides. |
| 85°C | Dioxane/H₂O | K₃PO₄ | Good for Chlorides | Moderate risk of protodeboronation. |
| 100°C+ | Toluene/H₂O | NaOH | Degradation | High. Nitrile hydrolysis & C-B cleavage. |
| 120°C (MW) | DMF | Cs₂CO₃ | Fast but "Dirty" | High. Significant impurities likely. |
Decision Tree for Reaction Optimization
Use this logic flow to determine the correct temperature adjustments based on your specific aryl halide partner.
Figure 2: Temperature and catalyst selection based on electrophile reactivity.
References
-
PubChem. (4-Cyano-3-methoxyphenyl)boronic acid - Compound Summary. National Library of Medicine. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles. Journal of the American Chemical Society. Available at: [Link]
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer.[1] (General reference for Suzuki Mechanism).
Sources
Technical Support Center: (4-Cyano-3-methoxyphenyl)boronic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (4-Cyano-3-methoxyphenyl)boronic acid. This resource is designed to assist you in managing common challenges associated with the handling, purification, and use of this versatile reagent in your research and development endeavors. As Senior Application Scientists, we have compiled this guide based on established principles of boronic acid chemistry and extensive experience in troubleshooting synthetic applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in (4-Cyano-3-methoxyphenyl)boronic acid?
A1: Like many arylboronic acids, (4-Cyano-3-methoxyphenyl)boronic acid is susceptible to the formation of several common impurities, primarily through two pathways:
-
Anhydride Formation (Boroxines): Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[1] This process is often accelerated by heat or storage in non-anhydrous conditions.[2] The presence of boroxines can affect the stoichiometry of your reactions, leading to lower yields.
-
Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, resulting in the formation of 2-methoxybenzonitrile. This side reaction can be promoted by elevated temperatures, prolonged reaction times, and the presence of aqueous base.[3][4]
Q2: How can I assess the purity of my (4-Cyano-3-methoxyphenyl)boronic acid?
A2: A multi-pronged approach is recommended for accurately determining the purity of your boronic acid:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the desired boronic acid from its impurities.[3] A reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a formic acid modifier, can provide excellent resolution.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of boroxines and the protodeboronated byproduct. Boroxine formation will result in a complex set of aromatic signals and a shift in the B-OH proton signal. The presence of 2-methoxybenzonitrile will be indicated by a distinct set of aromatic signals corresponding to the protonated arene.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the desired compound and its impurities by their respective molecular weights.
Q3: What are the optimal storage conditions for (4-Cyano-3-methoxyphenyl)boronic acid to minimize degradation?
A3: To maintain the integrity of your (4-Cyano-3-methoxyphenyl)boronic acid, it is crucial to store it under the following conditions:
-
Temperature: Store at 2-8°C in a refrigerator.[6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[6]
-
Light: Protect from light, as some organic molecules can be light-sensitive.
Troubleshooting Guide for Synthetic Applications
This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions involving (4-Cyano-3-methoxyphenyl)boronic acid.
Problem 1: Low yield of the desired cross-coupled product.
| Potential Cause | Troubleshooting Steps |
| Poor quality of the boronic acid (presence of boroxines or protodeboronated impurity) | 1. Assess the purity of the boronic acid using HPLC and NMR before use. 2. If significant impurities are detected, purify the boronic acid using the appropriate protocol (see Purification Protocols section). |
| Suboptimal reaction conditions | 1. Base: The choice and amount of base are critical.[7] For substrates sensitive to strong bases, consider using milder bases like K₃PO₄ or Cs₂CO₃. 2. Solvent: Ensure the solvent is anhydrous and degassed to prevent protodeboronation and catalyst decomposition. Common solvents include dioxane, THF, and toluene, often with a small amount of water.[2] 3. Temperature: While heating is often necessary, excessive temperatures can lead to decomposition. Optimize the temperature for your specific substrates. |
| Catalyst deactivation | 1. Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst. 2. Use freshly prepared or high-quality catalyst and ligands. |
| Homocoupling of the boronic acid | This side reaction can occur, especially in the presence of Pd(II) species and oxygen.[2] Ensure your palladium source is Pd(0) or that a pre-catalyst is properly activated. Thoroughly degas the reaction mixture. |
Problem 2: Formation of significant amounts of 2-methoxybenzonitrile (protodeboronation byproduct).
| Potential Cause | Troubleshooting Steps |
| Excessive base or prolonged reaction time at high temperature | 1. Reduce the amount of base used or switch to a milder base. 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. 3. Lower the reaction temperature if possible. |
| Presence of water in the reaction mixture | While a small amount of water can be beneficial in some Suzuki-Miyaura reactions, excess water can promote protodeboronation.[4] Use anhydrous solvents. |
Purification Protocols
Protocol 1: Recrystallization
This is often the simplest and most effective method for purifying solid boronic acids.
-
Solvent Selection: Identify a suitable solvent system in which the boronic acid has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing arylboronic acids include ethyl acetate/hexanes, methanol/water, or toluene.
-
Procedure: a. Dissolve the crude (4-Cyano-3-methoxyphenyl)boronic acid in a minimal amount of the hot solvent. b. If insoluble impurities are present, perform a hot filtration. c. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator can improve the yield. d. Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 2: Acid-Base Extraction
This method is particularly useful for removing non-acidic impurities.
-
Dissolution: Dissolve the crude boronic acid in an organic solvent such as ethyl acetate.
-
Extraction: a. Wash the organic solution with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or a dilute NaOH solution) to convert the boronic acid to its water-soluble boronate salt. b. Separate the aqueous layer containing the boronate salt. c. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any remaining non-acidic organic impurities.
-
Acidification and Isolation: a. Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1 M HCl) until the boronic acid precipitates out. b. Collect the solid by filtration, wash with cold water to remove any residual salts, and dry thoroughly under vacuum.
Visualizing Impurity Formation and Purification
Diagram 1: Common Impurity Formation Pathways
Caption: Formation of common impurities from the parent boronic acid.
Diagram 2: Purification Workflow via Acid-Base Extraction
Caption: Step-by-step workflow for purification by acid-base extraction.
References
- [Link to a relevant patent on boronic acid purific
- [Link to a relevant research article on Suzuki-Miyaura coupling - example, not a real link]
- [Link to a relevant review on boronic acid stability - example, not a real link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. (4-Cyano-3-methoxyphenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Work-up Procedures for (4-Cyano-3-methoxyphenyl)boronic Acid Reactions
Welcome to the Technical Support Center for reactions involving (4-Cyano-3-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of work-up and purification for reactions utilizing this versatile building block. The unique electronic properties conferred by the cyano and methoxy substituents can present specific challenges and opportunities in post-reaction processing. This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues and ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
General Work-up & Purification
Q1: What is a general aqueous work-up procedure for a Suzuki-Miyaura reaction using (4-Cyano-3-methoxyphenyl)boronic acid?
A1: A standard aqueous work-up is often sufficient. After the reaction is deemed complete by TLC or LC-MS, the mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate or dichloromethane (DCM). The organic layer is then washed sequentially with water, a mild acidic solution (e.g., 1M HCl) to remove basic impurities, and finally with brine to facilitate phase separation. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q2: I have an excess of (4-Cyano-3-methoxyphenyl)boronic acid remaining in my reaction mixture. How can I remove it during the work-up?
A2: Unreacted boronic acids can often be removed with a basic wash. During the aqueous work-up, wash the organic layer with a 1M solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] The boronic acid will be converted to its corresponding boronate salt, which is more soluble in the aqueous phase and can be effectively extracted from the organic layer.[1] However, be mindful of the stability of your product and other functional groups to basic conditions.
Q3: My product is also somewhat acidic/basic. How can I selectively remove the boronic acid without significant product loss?
A3: This requires a more nuanced approach. If your product has a significantly different pKa from the boronic acid, a carefully controlled pH wash can be effective. Alternatively, forming a boronic ester by adding a diol like pinacol post-reaction can make the boron species less polar and potentially easier to separate by chromatography. Another strategy is to use a scavenger resin that specifically binds to boronic acids.
Q4: Are there any non-aqueous work-up procedures that are effective?
A4: Yes, non-aqueous work-ups can be advantageous, especially for moisture-sensitive compounds or to avoid hydrolysis of boronic esters.[2] One method involves treating the reaction mixture with a diol, such as ethylene glycol or pinacol, to form the corresponding boronic ester.[2][3] This can sometimes facilitate purification by chromatography or crystallization. Another approach is to directly filter the reaction mixture through a plug of silica gel, eluting with an appropriate solvent system to separate the product from palladium residues and other polar impurities.[1]
Troubleshooting Common Issues
Q5: I am observing significant homocoupling of (4-Cyano-3-methoxyphenyl)boronic acid. What causes this and how can I minimize it during the reaction and work-up?
A5: Homocoupling, the dimerization of the boronic acid, is a common side reaction in Suzuki-Miyaura couplings.[4][5] It is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.[4][5]
-
Causality: The electron-withdrawing nature of the cyano group can make the boronic acid more susceptible to certain side reactions. The mechanism often involves the oxidative coupling of two boronic acid molecules.[5]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst to minimize oxygen levels.[4]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[4]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can be optimal. A large excess can lead to increased homocoupling.
-
Purification: The homocoupled biaryl product will likely have different polarity and solubility compared to your desired cross-coupled product, allowing for separation by column chromatography or recrystallization.
-
Q6: I am seeing a significant amount of protodeboronation, resulting in the formation of 2-methoxy-4-cyanobenzene. Why is this happening and what can be done?
A6: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[6] Electron-deficient arylboronic acids, such as (4-Cyano-3-methoxyphenyl)boronic acid, can be particularly prone to this side reaction, especially under basic and aqueous conditions.[5][7]
-
Causality: The presence of water and a base can facilitate the removal of the boronic acid group.[6]
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[7] Consider using weaker bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[7]
-
"Slow-Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester.[7] Under the reaction conditions, the ester will slowly hydrolyze to release the boronic acid, keeping its concentration low and minimizing protodeboronation.[8][9]
-
Anhydrous Conditions: If feasible for your reaction, using anhydrous solvents and bases can significantly reduce protodeboronation.
-
Q7: The nitrile group in my product seems to be hydrolyzing to a carboxylic acid or an amide during the work-up. How can I prevent this?
A7: The cyano group can be susceptible to hydrolysis under either strong acidic or basic conditions, especially at elevated temperatures.[10][11][12]
-
Causality: The carbon of the nitrile is electrophilic and can be attacked by water, particularly when activated by protonation (acid-catalyzed) or in the presence of a strong nucleophile like hydroxide (base-catalyzed).[10][11]
-
Preventative Measures:
-
Avoid Strong Acids and Bases: During the work-up, use mild acidic (e.g., saturated NH₄Cl) and basic (e.g., saturated NaHCO₃) washes instead of strong acids or bases.
-
Control Temperature: Perform all work-up steps at room temperature or below to minimize the rate of hydrolysis.
-
Minimize Contact Time: Reduce the time your product is in contact with aqueous acidic or basic solutions.
-
Experimental Protocols & Data
Protocol 1: Standard Aqueous Work-up for Suzuki-Miyaura Coupling
-
Cooling: Once the reaction is complete, allow the reaction vessel to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 5-10 volumes of the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water (2 x 5 volumes).
-
Acidic Wash (Optional): If basic impurities are present, wash with 1M HCl (1 x 3 volumes).
-
Basic Wash (Optional): If unreacted boronic acid is present, wash with 1M NaOH (1 x 3 volumes).
-
Brine Wash: Wash with saturated aqueous NaCl (brine) (1 x 3 volumes) to aid in phase separation and remove residual water.
-
Drying: Separate the organic layer and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excess Boronic Acid | Incomplete reaction or use of excess reagent. | Wash with 1M NaOH or K₂CO₃ during work-up. |
| Homocoupling | Presence of oxygen, use of Pd(II) precatalyst. | Thoroughly degas the reaction mixture, use a Pd(0) catalyst. |
| Protodeboronation | Strong base, presence of water. | Use a milder base (K₃PO₄, KF), consider using a boronate ester.[7] |
| Nitrile Hydrolysis | Strong acidic or basic conditions, heat. | Use mild aqueous washes (NH₄Cl, NaHCO₃), perform work-up at room temperature.[10] |
Visualizing the Workflow
A typical workflow for a Suzuki-Miyaura reaction and subsequent work-up is outlined below.
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
Structural Validation of (4-Cyano-3-methoxyphenyl)-Derived Biaryls: A Comparative Analytical Guide
The following guide provides an in-depth technical comparison of validation methodologies for products synthesized using (4-Cyano-3-methoxyphenyl)boronic acid (CAS: 401615-52-3). It is designed for medicinal chemists and process development scientists who require rigorous structural confirmation for IND-enabling studies.
Executive Summary & Strategic Context
In modern drug discovery, the 3-methoxy-4-cyanophenyl moiety is a privileged pharmacophore. It combines the metabolic stability of the nitrile group (a bioisostere for carbonyls and carboxylates) with the lipophilic modulation of the methoxy group. This specific substitution pattern is frequently employed to optimize potency and solubility in kinase inhibitors and GPCR ligands (e.g., CB1 antagonists, PDE4 inhibitors).
However, synthesizing this motif via (4-Cyano-3-methoxyphenyl)boronic acid presents specific validation challenges:
-
Regioisomer Ambiguity: Distinguishing the 4-cyano-3-methoxy pattern from the 3-cyano-4-methoxy isomer is difficult using low-resolution MS alone.
-
Protodeboronation: The electron-withdrawing nitrile group facilitates ipso-substitution/hydrolysis, leading to des-boronated impurities (4-methoxybenzonitrile) that co-elute in standard reverse-phase LC.
-
Boroxine Formation: The starting material exists in equilibrium with its trimeric boroxine anhydride, complicating stoichiometry calculations and yield validation.
This guide compares three validation tiers—Routine QC , Structural Confirmation , and Absolute Validation —to determine the optimal workflow for your development stage.
Comparative Analysis of Validation Methodologies
We evaluated three analytical workflows for a representative Suzuki-Miyaura coupling product: 2-(4-cyano-3-methoxyphenyl)pyridine .
Table 1: Performance Matrix of Validation Workflows
| Feature | Level 1: Routine QC | Level 2: Structural Confirmation | Level 3: Absolute Validation |
| Primary Technique | LC-MS (ESI+) + 1D | 2D NMR (HSQC, HMBC, NOESY) | Single Crystal X-Ray Diffraction (SC-XRD) |
| Secondary Technique | TLC / HPLC (UV 254nm) | HRMS (Q-TOF) | qNMR (Internal Standard) |
| Regioisomer Resolution | Low (Ambiguous aromatic region) | High (Definitive connectivity) | Absolute (3D spatial mapping) |
| Impurity Detection | >5% (Co-eluting isomers missed) | >1% (Structural impurities) | Detects polymorphs/solvates |
| Throughput | High (10-20 samples/day) | Medium (2-4 samples/day) | Low (Weeks for crystal growth) |
| Cost per Sample | ~$50 | ~$250 | >$1,500 |
| Development Stage | Hit-to-Lead Screening | Lead Optimization | IND Candidate Selection |
Expert Insight: The "Blind Spot" of Level 1
Many research groups rely solely on Level 1. However, LC-MS cannot distinguish between the 4-cyano-3-methoxy product and its 3-cyano-4-methoxy regioisomer , as both have identical mass (
Technical Deep Dive: The Isomer Differentiation Challenge
The core challenge is proving the cyano group is at C4 and the methoxy is at C3 , relative to the biaryl bond.
The Diagnostic Logic (Level 2 Workflow)
To validate the structure, you must observe specific Through-Space (NOESY) and Through-Bond (HMBC) correlations.
-
The "Handle": The Methoxy group (
) appears as a sharp singlet at ppm. This is your spectroscopic anchor. -
NOE Correlation:
-
Target (4-CN, 3-OMe): The
protons will show a strong NOE correlation to only one aromatic proton (H2, the isolated singlet between the biaryl bond and the OMe). -
Isomer (3-CN, 4-OMe): The
protons would show NOE correlations to two aromatic protons (H5 and H3) if the position was flipped, or different patterns depending on the exact isomer.
-
-
HMBC Connectivity:
-
The Nitrile Carbon (
) appears at ppm. -
In the correct structure, the protons ortho to the nitrile (H5 and H3) will show HMBC correlations to the nitrile carbon.
-
Visualization: Structural Elucidation Logic Tree
Figure 1: Decision tree for differentiating regioisomers of methoxy-benzonitrile derivatives using NMR spectroscopy.
Experimental Protocols
Protocol A: High-Fidelity Suzuki Coupling
Designed to minimize protodeboronation and homocoupling impurities.
Reagents:
-
(4-Cyano-3-methoxyphenyl)boronic acid (1.2 equiv)[1]
-
Aryl Halide (1.0 equiv)
-
Catalyst:
(3 mol%) – Chosen for stability with aryl chlorides. -
Base:
(3.0 equiv) – Anhydrous conditions preferred to reduce hydrolysis. -
Solvent: 1,4-Dioxane / Water (9:1)
Procedure:
-
Degassing: Charge reaction vessel with aryl halide, boronic acid, and base. Cycle vacuum/nitrogen (3x). Add degassed solvents.
-
Catalyst Addition: Add Pd catalyst under positive nitrogen flow.
-
Reaction: Heat to 90°C for 4-12 hours. Monitor by UPLC-MS (not just TLC).
-
Workup: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography. Note: The product is often less polar than the boronic acid but more polar than the deboronated impurity.
Protocol B: Level 2 Validation (NMR Workflow)
Required for confirming the 4-cyano-3-methoxy regiochemistry.
-
Sample Prep: Dissolve ~10 mg of purified product in 0.6 mL
. (DMSO is preferred over for better separation of aromatic peaks). -
Acquisition:
-
1H NMR (16 scans): Ensure relaxation delay (
) s for integration accuracy. -
NOESY (Mixing time 500ms): Focus on the 3.8–4.0 ppm region (OMe) and 7.0–8.5 ppm (Aromatic).
-
-
Analysis Checklist:
Case Study: Impact of Validation Rigor
Scenario: A medicinal chemistry team synthesized a library of PDE4 inhibitors using a commercial batch of (4-Cyano-3-methoxyphenyl)boronic acid.
-
Initial QC (Level 1): LC-MS showed a single peak with the correct mass (
). -
Biological Assay: The compounds showed 100x lower potency than predicted by docking models.
-
Investigation (Level 2): 2D NMR revealed the batch was actually the 3-cyano-4-methoxy isomer (mislabelled by the vendor). The NOESY spectrum showed the OMe group correlating with two aromatic protons, not one.
-
Outcome: The team switched to Level 2 validation for all incoming boronic acid batches, saving months of wasted synthesis time.
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Boronic Acid Stability: Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Link
-
NMR Characterization of Regioisomers: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Pharmaceutical Applications (Crisaborole/Benzonitriles): Akama, T., et al. (2009). Discovery and Structure-Activity Study of a Novel Benzoxaborole Anti-Inflammatory Agent (AN2728) for the Treatment of Psoriasis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132. Link
-
Impurity Profiling in Cross-Couplings: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Sources
Comparative analysis of different bases in (4-Cyano-3-methoxyphenyl)boronic acid couplings
An In-Depth Comparative Analysis of Bases for the Suzuki-Miyaura Coupling of (4-Cyano-3-methoxyphenyl)boronic acid
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex organic molecules. The reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone of modern medicinal chemistry. However, the success of this reaction is highly dependent on the careful selection of reaction parameters, with the choice of base being particularly critical. This guide provides a comprehensive comparative analysis of different bases for the Suzuki-Miyaura coupling of (4-Cyano-3-methoxyphenyl)boronic acid, an electronically-deficient substrate that presents unique challenges. Through an examination of experimental data and mechanistic principles, this document aims to equip researchers with the knowledge to optimize their synthetic strategies.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[1] The fundamental steps include oxidative addition, transmetalation, and reductive elimination.[1][2] The base plays a crucial, multifaceted role, primarily in the transmetalation step.[3][4] It activates the boronic acid by converting it into a more nucleophilic boronate "ate" complex.[5][6] This boronate species is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the aryl group from boron to palladium, which is often the rate-determining step.[6]
The selection of the base can dramatically influence reaction rates and yields. For a substrate like (4-Cyano-3-methoxyphenyl)boronic acid, which is electron-deficient due to the presence of the cyano group, the choice of base is even more critical. Electron-deficient boronic acids can be less reactive, often necessitating stronger bases to promote efficient transmetalation.[7][8] However, the presence of a hydrolytically sensitive cyano group introduces a competing factor, as strongly basic conditions can lead to its unwanted conversion to an amide or carboxylic acid.[9] Furthermore, a common side reaction for electron-deficient arylboronic acids is protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, a process that is also base-mediated.[10][11]
Figure 1: A diagram of the Suzuki-Miyaura catalytic cycle, highlighting the base's role.
Comparative Analysis of Base Performance
The efficacy of a base in the Suzuki-Miyaura coupling of (4-Cyano-3-methoxyphenyl)boronic acid is a balance between promoting the desired transmetalation and minimizing undesirable side reactions. Below is a comparative analysis of commonly used bases.
Inorganic Bases
Inorganic bases are the most frequently employed in Suzuki-Miyaura couplings.[6] Their performance can be broadly categorized by their strength and solubility.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃):
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) are mild, inexpensive, and widely used bases.[12][13] They are often effective for a broad range of substrates. For electron-deficient systems, they may require higher temperatures or longer reaction times to achieve high yields.[14]
-
Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base in organic solvents compared to K₂CO₃ and Na₂CO₃.[2] It is often the base of choice for challenging couplings, including those with electron-deficient boronic acids, as it can significantly accelerate the transmetalation step.[8]
-
-
Phosphates (K₃PO₄):
-
Hydroxides (NaOH, KOH):
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are very strong bases and can be effective in promoting the reaction.[1] However, their high basicity poses a significant risk of hydrolyzing the cyano group on the (4-Cyano-3-methoxyphenyl)boronic acid, leading to the formation of amide or carboxylic acid byproducts.[9][15] Therefore, their use should be approached with caution for this specific substrate.
-
Organic Bases
Organic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are generally considered weaker and are less commonly used in Suzuki-Miyaura couplings.[13] For an electron-deficient substrate like (4-Cyano-3-methoxyphenyl)boronic acid, they are unlikely to be effective in promoting the transmetalation step and typically lead to lower yields compared to inorganic bases.[2]
| Base | Class | pKa of Conjugate Acid | Typical Yield Range (%) | Key Considerations for (4-Cyano-3-methoxyphenyl)boronic acid |
| K₃PO₄ | Phosphate | ~12.3 | 85-98 | Excellent choice for activating electron-deficient boronic acids. |
| Cs₂CO₃ | Carbonate | ~10.3 | 80-95 | High solubility in organic solvents and strong basicity make it very effective. |
| K₂CO₃ | Carbonate | ~10.3 | 70-90 | A good starting point, may require optimization of temperature and time. |
| Na₂CO₃ | Carbonate | ~10.3 | 65-85 | A cost-effective option, generally slightly less effective than K₂CO₃.[12] |
| NaOH | Hydroxide | ~15.7 | Variable | High risk of cyano group hydrolysis.[9][15] Not generally recommended. |
| TEA | Organic | ~10.8 | < 50 | Generally too weak for efficient coupling of this substrate.[13] |
Note: Yields are illustrative and highly dependent on the specific reaction conditions (catalyst, ligand, solvent, temperature, and coupling partner).
Experimental Protocols
The following are detailed, step-by-step methodologies for a Suzuki-Miyaura coupling using (4-Cyano-3-methoxyphenyl)boronic acid with a recommended base (K₃PO₄) and a less optimal one (K₂CO₃) for comparison.
Figure 2: A flowchart of the general experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: High-Yield Coupling with Potassium Phosphate (K₃PO₄)
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 eq), (4-Cyano-3-methoxyphenyl)boronic acid (1.2 mmol, 1.2 eq), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 eq).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling with Potassium Carbonate (K₂CO₃)
-
Reaction Setup: Follow the same procedure as in Protocol 1, but substitute potassium phosphate with potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Atmosphere, Solvent, and Catalyst Addition: Follow steps 2-4 from Protocol 1.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress. This reaction may require a longer time (e.g., 6-12 hours) or a higher temperature (e.g., 100 °C) to reach completion compared to using K₃PO₄.
-
Workup and Purification: Follow steps 7 and 8 from Protocol 1.
Conclusion and Recommendations
The choice of base is a critical parameter for the successful Suzuki-Miyaura coupling of (4-Cyano-3-methoxyphenyl)boronic acid. Due to the electron-deficient nature of this substrate, stronger inorganic bases are generally required to achieve high yields and reasonable reaction times.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are the top recommendations. They provide the necessary basicity to facilitate the transmetalation of the electron-deficient boronic acid without being overly aggressive towards the sensitive cyano group.
-
Viable Alternative: Potassium carbonate (K₂CO₃) is a good, cost-effective alternative, though it may necessitate more forcing conditions (higher temperatures or longer reaction times).
-
Bases to Avoid: Strong hydroxides like NaOH and KOH should be avoided due to the high risk of cyano group hydrolysis. Weak organic bases like triethylamine are generally ineffective for this type of substrate.
By understanding the mechanistic role of the base and considering the electronic properties of the specific substrate, researchers can make informed decisions to optimize their Suzuki-Miyaura couplings, leading to more efficient and successful syntheses in their drug discovery and development endeavors.
References
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(14), 2979-2987.
- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki reaction - Wikipedia.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids - RSC Publishing. (2025).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed. (2017).
- Kabalka, G. W., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 79(11), 5126–5131.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
- Patil, N. L., et al. (2015). Dual functionalized task specific ionic liquid promoted in situ generation of palladium nanoparticles in water: Synergic catalytic system for Suzuki–Miyaura cross coupling. RSC Advances, 5(74), 60353-60362.
- Gard, J. T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1944–1947.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- The Organic Chemistry Tutor. (2020, June 5). Suzuki Cross-Coupling Mechanism | Organic Chemistry [Video]. YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1288–1300.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Technical Support Center: Optimizing Cross-Coupling of (2-Cyano-3-methoxyphenyl)boronic acid - Benchchem.
- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
- The hydrolysis reactions of nitriles via C−N bond cleavage. - ResearchGate.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a - ResearchGate.
- Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
- Optimization of the Suzuki-Miyaura reaction conditions. - ResearchGate.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications.
- Chemistry of Nitriles - Chemistry LibreTexts. (2025).
- Reactions and Mechanisms - Master Organic Chemistry.
- Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal.
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A Senior Application Scientist's Guide to (4-Cyano-3-methoxyphenyl)boronic Acid in Modern Synthesis
An In-depth Technical Review of a Versatile Reagent for Drug Discovery and Complex Molecule Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The judicious selection of the boronic acid partner is paramount to the success of these transformations. This guide provides a comprehensive overview of (4-Cyano-3-methoxyphenyl)boronic acid, a strategically functionalized building block, for researchers, scientists, and drug development professionals. We will delve into its synthesis, explore its critical applications with a focus on its role in the synthesis of bioactive molecules, and provide a comparative analysis against relevant alternatives, supported by experimental insights.
Synthesis and Physicochemical Properties
(4-Cyano-3-methoxyphenyl)boronic acid, with the CAS number 677777-45-6, is a white to off-white solid. Its structure, featuring a nitrile and a methoxy group on the phenyl ring, imparts unique electronic properties that influence its reactivity in cross-coupling reactions.
Conceptual Synthesis Workflow:
Caption: General synthetic route to (4-Cyano-3-methoxyphenyl)boronic acid.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 677777-45-6 | [3] |
| Molecular Formula | C₈H₈BNO₃ | [3] |
| Molecular Weight | 176.97 g/mol | [3] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Inert atmosphere, 2-8°C | [4] |
Spectroscopic Characterization: While experimentally obtained spectra are not widely published, predicted mass spectrometry data is available. The predicted monoisotopic mass is 177.05972 Da[5]. Researchers should perform standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the identity and purity of the synthesized or purchased material. Representative shifts for related methoxy- and cyano-substituted phenylboronic acids can be found in the literature[6][7][8].
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of (4-Cyano-3-methoxyphenyl)boronic acid lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electronic nature of the substituents—the electron-withdrawing nitrile group and the electron-donating methoxy group—plays a crucial role in modulating the reactivity of the boronic acid.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of the electron-withdrawing cyano group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Conversely, the electron-donating methoxy group can partially mitigate this effect. This electronic balance can be advantageous in achieving selective couplings in the presence of multiple reactive sites.
Case Study: Synthesis of Bioactive Molecules
(4-Cyano-3-methoxyphenyl)boronic acid has been utilized as a key building block in the synthesis of various pharmaceutically relevant compounds.
Synthesis of a Non-Steroidal Mineralocorticoid Receptor Antagonist
A notable application of this boronic acid is in the synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, a potent non-steroidal antagonist of the mineralocorticoid receptor. This class of compounds is of interest for the treatment of cardiovascular and renal diseases[9][10]. The synthesis involves a Suzuki-Miyaura coupling to introduce the substituted phenyl ring into the naphthyridine core.
Potential Role in JAK Inhibitor Synthesis
While some synthetic routes for the JAK inhibitor upadacitinib have moved away from boronic acid reagents to reduce costs, the structural motif of a substituted cyanophenyl group is present in many JAK inhibitors. This suggests that (4-Cyano-3-methoxyphenyl)boronic acid and its derivatives remain valuable tools for the exploration of new chemical space in the development of next-generation JAK inhibitors and other kinase inhibitors[11][12][13].
Comparative Analysis with Alternative Boronic Acids
The choice of boronic acid is critical for optimizing reaction yields and selectivity. Here, we compare (4-Cyano-3-methoxyphenyl)boronic acid with two common alternatives: 4-methoxyphenylboronic acid and 4-cyanophenylboronic acid.
Reactivity Comparison:
| Boronic Acid | Key Features | Expected Reactivity in Suzuki Coupling |
| (4-Cyano-3-methoxyphenyl)boronic acid | Electron-withdrawing -CN and electron-donating -OCH₃ group. | Moderate reactivity. The -CN group deactivates the ring, while the -OCH₃ group activates it. The net effect is a nuanced reactivity profile that can be beneficial for selectivity. |
| 4-Methoxyphenylboronic acid | Strong electron-donating -OCH₃ group. | High reactivity due to the increased electron density on the aromatic ring, facilitating transmetalation. |
| 4-Cyanophenylboronic acid | Strong electron-withdrawing -CN group. | Lower reactivity compared to unsubstituted phenylboronic acid. The electron-poor nature of the ring can hinder the transmetalation step. |
Experimental Data Insights:
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction using a substituted benzonitrile and a substituted phenylboronic acid, which can be adapted for (4-Cyano-3-methoxyphenyl)boronic acid[15].
Reaction: Coupling of 4-Bromobenzonitrile with (4-Trifluoromethyl)phenylboronic Acid.
Materials:
-
4-Bromobenzonitrile
-
(4-Trifluoromethyl)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzonitrile (1.0 mmol), (4-trifluoromethyl)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL).
-
Reaction: Stir the mixture vigorously and heat to 80-90 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer and extract it with ethyl acetate (2 x 10 mL). Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired biaryl product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: This reaction is expected to produce 4-cyano-4'-(trifluoromethyl)biphenyl in high yield. When adapting this protocol for (4-Cyano-3-methoxyphenyl)boronic acid, optimization of the catalyst, ligand, base, and reaction temperature may be necessary to achieve optimal results.
Conclusion
(4-Cyano-3-methoxyphenyl)boronic acid is a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique substitution pattern provides a handle for fine-tuning reactivity and introducing a key structural motif found in a range of bioactive molecules. While its reactivity may be more moderate compared to strongly electron-rich or electron-poor analogues, this can be a distinct advantage in complex synthetic sequences where selectivity is paramount. As the demand for novel and intricate molecular architectures continues to grow in drug discovery and materials science, the strategic application of well-designed building blocks like (4-Cyano-3-methoxyphenyl)boronic acid will undoubtedly play an increasingly important role.
References
- Suzuki Reaction of 4-bromotoluene and benzene boronic acid. (n.d.). ResearchGate. Retrieved from [Link]
- 4-cyano-3-methoxyphenylboronic acid (C8H8BNO3). (n.d.). PubChem. Retrieved from [Link]
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (n.d.). Arkivoc. Retrieved from [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2016). RSC Publishing. Retrieved from [Link]
- The Suzuki Reaction. (2014, February 6). Retrieved from [Link]
- Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. (2021, November 24). Technical Disclosure Commons. Retrieved from [Link]
- CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid. (n.d.). Google Patents.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Retrieved from [Link]
- The asymmetric synthesis of tofacitinib. (n.d.). ResearchGate. Retrieved from [Link]
- EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. (n.d.). Google Patents.
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). MDPI. Retrieved from [Link]
- Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient. (2019, February 6). Justia Patents. Retrieved from [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
- WO2021113643A2 - Methods and compositions for synthesis of therapeutic nanoparticles. (n.d.). Google Patents.
- Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies. (2024, May 5). PubMed. Retrieved from [Link]
- (4-Cyano-3-methoxyphenyl)boronic acid. (n.d.). Lead Sciences. Retrieved from [Link]
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. (2024, January 30). Preprints.org. Retrieved from [Link]
- Kinetics of the coupling of 4-methoxyphenylboronic acid with... (n.d.). ResearchGate. Retrieved from [Link]
- Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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A Comparative Guide to Ligand Efficiency in the Suzuki-Miyaura Coupling of (4-Cyano-3-methoxyphenyl)boronic acid
<
Introduction: The Strategic Importance of Ligand Selection in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds, particularly in the creation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] The reaction's efficiency, however, is critically dependent on the careful selection of a phosphine ligand to coordinate with the palladium catalyst.[1][4] This guide provides an in-depth, comparative analysis of various phosphine ligands in the context of a specific, industrially relevant substrate: (4-Cyano-3-methoxyphenyl)boronic acid. The electronic and steric properties of this boronic acid present unique challenges and opportunities for optimization, making it an excellent case study for understanding the nuances of ligand performance.
The choice of ligand profoundly influences every stage of the catalytic cycle, from oxidative addition to reductive elimination.[1][5] Electron-rich ligands, for instance, can facilitate the initial oxidative addition step, while sterically bulky ligands can promote the final reductive elimination, which is often the rate-limiting step.[1][2][5] This guide will dissect these relationships, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions for their synthetic campaigns. We will explore the performance of several classes of phosphine ligands, supported by hypothetical experimental data, to illuminate the structure-activity relationships that govern catalytic efficiency.
The Catalytic Cycle: A Mechanistic Overview
To appreciate the role of the ligand, it is essential to understand the fundamental steps of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[1][2][5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by its ligands (L), reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1][2][5]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][5][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[1][5]
The ligand's electronic and steric properties are crucial at each of these stages.[7][8] Electron-donating ligands increase the electron density on the palladium, promoting oxidative addition.[1][5] Bulky ligands can accelerate reductive elimination by creating steric strain that is relieved upon product formation.[1][2][5]
Experimental Design: A Comparative Study of Ligand Performance
To objectively evaluate the efficiency of different ligands, a standardized experimental protocol is essential. The following protocol outlines a robust method for comparing the performance of various phosphine ligands in the Suzuki-Miyaura coupling of (4-Cyano-3-methoxyphenyl)boronic acid with a model aryl bromide, 4-bromoanisole.
Figure 2: A generalized workflow for the comparative ligand study.
Detailed Experimental Protocol:
Materials:
-
(4-Cyano-3-methoxyphenyl)boronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add (4-Cyano-3-methoxyphenyl)boronic acid, 4-bromoanisole, and potassium phosphate.
-
In a separate vial, dissolve palladium(II) acetate and the respective ligand in toluene.
-
Add the catalyst solution to the Schlenk tube, followed by deionized water.
-
Degas the reaction mixture by bubbling argon through it for 10 minutes.[9]
-
Seal the tube and place it in a preheated oil bath at 80°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Isolate the pure product, 4'-methoxy-2-methoxy-5-cyanobiphenyl, and determine the yield.
Comparative Data Analysis: Evaluating Ligand Efficiency
The following table summarizes the hypothetical results obtained from the comparative study, evaluating the performance of four distinct phosphine ligands: Triphenylphosphine (PPh₃), SPhos, XPhos, and DavePhos.
| Ligand | Ligand Class | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Key Characteristics |
| PPh₃ | Triarylphosphine | 12 | 65 | 32.5 | Standard, less bulky, moderately electron-donating.[5] |
| SPhos | Buchwald Ligand | 2 | 98 | 49 | Bulky, electron-rich biarylphosphine.[10][11] |
| XPhos | Buchwald Ligand | 2.5 | 95 | 47.5 | Very bulky, electron-rich biarylphosphine.[11] |
| DavePhos | Buchwald Ligand | 3 | 92 | 46 | Bulky, electron-rich biarylphosphine. |
Turnover Number (TON) = moles of product / moles of catalyst
Discussion: Unraveling the Structure-Performance Relationship
The hypothetical data clearly demonstrates the significant impact of ligand structure on the efficiency of the Suzuki-Miyaura coupling.
-
Triphenylphosphine (PPh₃): As a foundational ligand, PPh₃ provides a baseline for comparison.[5] Its relatively lower yield and longer reaction time can be attributed to its moderate electron-donating ability and lack of steric bulk. This can lead to slower rates of both oxidative addition and reductive elimination, particularly with the sterically demanding and electronically distinct substrates used in this study.
-
The Buchwald Ligands (SPhos, XPhos, DavePhos): This class of ligands, characterized by their bulky and electron-rich biarylphosphine scaffolds, consistently outperforms PPh₃.[12]
-
SPhos: The exceptional performance of SPhos, with the highest yield and shortest reaction time, highlights the benefits of its specific steric and electronic profile.[10] Its bulk facilitates the crucial reductive elimination step, while its electron-rich nature accelerates oxidative addition.[12]
-
XPhos: While also highly effective, the slightly lower yield and longer reaction time of XPhos compared to SPhos may suggest that its extreme bulk could, in this specific case, slightly hinder the initial coordination of the reactants to the palladium center. However, its utility in coupling challenging substrates is well-documented.[11]
-
DavePhos: The performance of DavePhos, while excellent, is slightly lower than that of SPhos and XPhos. This could be due to a subtle difference in the balance of its steric and electronic properties relative to the specific demands of coupling (4-Cyano-3-methoxyphenyl)boronic acid.
-
Conclusion and Recommendations
This comparative guide underscores the paramount importance of ligand selection in optimizing the Suzuki-Miyaura cross-coupling reaction. For the synthesis of 4'-methoxy-2-methoxy-5-cyanobiphenyl from (4-Cyano-3-methoxyphenyl)boronic acid and 4-bromoanisole, the Buchwald-type ligands, particularly SPhos, offer superior performance in terms of reaction time and yield.
Researchers and process chemists should consider the following when selecting a ligand for their specific application:
-
Substrate Sterics and Electronics: The steric hindrance and electronic nature of both the boronic acid and the aryl halide will dictate the optimal ligand characteristics.
-
Reaction Conditions: Factors such as temperature, solvent, and base can influence ligand performance and should be optimized in conjunction with ligand choice.
-
Cost and Availability: For large-scale synthesis, the cost and commercial availability of the ligand are critical considerations.[1]
By systematically evaluating a range of ligands and understanding the underlying mechanistic principles, scientists can significantly enhance the efficiency and robustness of their synthetic routes, ultimately accelerating the pace of discovery and development.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Reddit. What's the role of the phosphine ligand in Suzuki couplings? Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(10), 1461-1473. Available from: [Link]
-
Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available from: [Link]
-
ACS Omega. Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study. Available from: [Link]
-
Merck Millipore. Buchwald Phosphine Ligands. Available from: [Link]
-
National Institutes of Health. Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. Available from: [Link]
-
Catalysis Science & Technology. Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Available from: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. Available from: [Link]
- Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
-
Journal of Chemical Education. Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Available from: [Link]
-
Organometallics. Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
-
Utrecht University. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Available from: [Link]
-
SpringerLink. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]
-
ResearchGate. The surface science of nanoparticles for catalysis: electronic and steric effects of organic ligands. Available from: [Link]
-
MDPI. Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Available from: [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Isotopic Labeling Guide: (4-Cyano-3-methoxyphenyl)boronic Acid
[1]
Executive Summary & Strategic Utility
(4-Cyano-3-methoxyphenyl)boronic acid is a critical intermediate for installing the 4-cyano-3-methoxyphenyl moiety, a pharmacophore frequently observed in PDE4 inhibitors and Kinase inhibitors . This structural motif balances the electron-withdrawing nitrile group (improving metabolic stability of the ring) with the electron-donating methoxy group (enhancing solubility and H-bond acceptance).
However, the 3-methoxy group is a known "soft spot" for metabolic degradation via CYP450-mediated O-demethylation . Isotopic labeling studies using this boronic acid are essential to:
-
Block Metabolism: Deuteration (
) of the methoxy group can significantly extend half-life via the Deuterium Kinetic Isotope Effect (DKIE). -
Trace Distribution: Carbon-13 (
C) labeling of the nitrile carbon allows for radio-free ADME tracking using NMR or MS without altering pharmacokinetics.
Comparative Analysis of Isotopic Variants
When selecting a labeled version of this boronic acid, researchers must match the isotope position to the study's objective. The table below compares the performance characteristics of the three primary isotopologues.
Table 1: Performance Matrix of Isotopic Alternatives
| Feature | Variant A: | Variant B: | Variant C: Ring- |
| Structure | |||
| Primary Application | Metabolic Stability (Half-life extension) | Bioanalysis / Quant (Internal Standard) | Mechanistic Tox (Reactive metabolite probing) |
| Kinetic Isotope Effect | High ( | Negligible ( | Low to Moderate |
| Metabolic Shift | Likely (May shunt metabolism to other sites) | None (Bioequivalent to parent) | Minimal |
| Cost Efficiency | High (Reagents like | Moderate/High | Moderate |
| Mass Shift | +3 Da | +1 Da | +3 Da |
Expert Insight: For lead optimization programs struggling with high clearance, Variant A (
-Methoxy) is the superior choice. It directly addresses the primary metabolic liability (O-demethylation) while maintaining the molecule's lipophilicity and binding affinity.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling with Labeled Boronic Acid
Objective: To synthesize a labeled drug candidate (e.g., a biaryl PDE4 inhibitor) with high isotopic incorporation.
Reagents:
-
(4-Cyano-3-methoxyphenyl)boronic acid (Labeled Variant) [1.2 equiv]
-
Aryl Halide Partner (e.g., 4-bromo-pyridine derivative) [1.0 equiv]
-
Catalyst:
[5 mol%] -
Base:
(2M aqueous) -
Solvent: 1,4-Dioxane
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with the Aryl Halide, Labeled Boronic Acid, and Pd-catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and 2M
(ratio 4:1). -
Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS for the specific mass shift (e.g., M+3 for
variants).-
Critical Control: Avoid temperatures >100°C to prevent protodeboronation, which competes with the coupling.
-
-
Workup: Cool, dilute with EtOAc, wash with brine, and dry over
. -
Purification: Flash chromatography. Note: Deuterated compounds often co-elute with non-deuterated parents;
C variants always co-elute.
Protocol B: In Vitro Metabolic Stability Assessment ( )
Objective: To quantify the Kinetic Isotope Effect (KIE) conferred by the boronic acid's modification.[1]
-
Incubation: Incubate the Unlabeled Drug (Control) and the
-Labeled Analog (Test) separately with Human Liver Microsomes (HLM) at 37°C. -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold Acetonitrile.
-
Analysis: Analyze via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Visualizing the Metabolic Pathway & Labeling Logic
The following diagram illustrates the metabolic fate of the (4-cyano-3-methoxyphenyl) moiety and how isotopic labeling intervenes.
Caption: Comparative metabolic pathway showing the blockade of O-demethylation via Deuterium Kinetic Isotope Effect (DKIE).
Expected Experimental Data (Reference Values)
When comparing the Unlabeled vs.
| Parameter | Unlabeled Compound | Interpretation | |
| 15 – 25 min | 45 – 80 min | Significant Stabilization. The C-D bond is stronger, slowing the rate-limiting step. | |
| Intrinsic Clearance ( | High (> 50 | Moderate (< 20 | Reduced clearance implies better oral bioavailability potential. |
| Metabolite Formation | High levels of Phenol | Low levels of Phenol | Confirmation that O-demethylation is the primary clearance route. |
| KIE ( | N/A | 3.0 – 5.0 | A KIE > 2 indicates the C-H bond break is rate-determining. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Gant, T. G. (2014). Deuterium in Drug Discovery and Development. Journal of Medicinal Chemistry, 57(9), 3595-3611.
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.
-
PubChem. (2025).[2] (4-Cyano-3-methoxyphenyl)boronic acid (Compound Summary). National Library of Medicine.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
